molecular formula C10H8N2O2S B129068 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid CAS No. 144060-98-0

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B129068
CAS No.: 144060-98-0
M. Wt: 220.25 g/mol
InChI Key: WAIPVXWDQQHMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-pyridyl)-4-methyl-Thiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIPVXWDQQHMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363285
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-98-0
Record name 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144060-98-0

This technical guide provides a comprehensive overview of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential, though currently underexplored, biological significance.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 144060-98-0[1]
Molecular Formula C₁₀H₈N₂O₂S[1]
Molecular Weight 220.3 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98%[1]
Solubility DMF: 2.5 mg/mlDMSO: 2.5 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
λmax 252, 311 nm[1]
SMILES OC(=O)c1sc(nc1C)c1ccncc1[1]
InChI Key WAIPVXWDQQHMQG-UHFFFAOYSA-N[1]

Synthesis Protocol: Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate

This initial step involves the condensation of a thioamide with an α-halo ketone.

Experimental Protocol:

A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is refluxed in absolute ethanol (30 mL) for 5 hours.[3] Following the reflux period, the reaction mixture is cooled and then poured into cold water. The aqueous mixture is neutralized with a 10% sodium bicarbonate solution. The resulting solid precipitate, ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate, is collected by filtration, washed with water, and then purified by crystallization from water.[3]

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. While a specific detailed protocol for the hydrolysis of this particular ester was not found in the searched literature, a general procedure for ester hydrolysis under basic conditions is provided below.

General Experimental Protocol:

The ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate is dissolved in a suitable solvent such as a mixture of ethanol and water. An aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated under reflux and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Biological Significance and Future Directions

Currently, this compound is primarily recognized as a synthetic intermediate for pharmaceutical synthesis.[1][2][4][5] There is a notable absence of specific quantitative biological data, such as IC₅₀ or Kᵢ values, for this particular compound in the public domain.

However, the thiazole and pyridine moieties are prevalent in a wide range of biologically active molecules, suggesting potential avenues for future research. Thiazole-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents, and as kinase inhibitors.[6] For instance, derivatives of 4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of Aurora kinases, which are crucial in mitosis and are targets in cancer therapy.

Given its structural features, this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Future research could involve screening this compound against various biological targets, particularly protein kinases, to uncover any potential inhibitory activity.

Experimental and Logical Workflow Diagrams

To guide further research and development, the following diagrams illustrate the synthesis workflow and a potential logic for biological screening.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A Pyridine-4-carbothioamide C Reflux in Ethanol (5h) A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Work-up & Purification C->D E Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate D->E F Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate G Base Hydrolysis (e.g., NaOH) F->G H Acidification & Work-up G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Biological_Screening_Logic Start This compound Screening Initial Biological Screening (e.g., Kinase Panel, Antiproliferative Assays) Start->Screening Hit_Identified Hit Identified? Screening->Hit_Identified No_Activity No Significant Activity Hit_Identified->No_Activity No Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Opt Yes Mechanism Mechanism of Action Studies Lead_Opt->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

Caption: Logical workflow for the biological evaluation of the title compound.

References

Physicochemical Properties of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (CAS No. 144060-98-0), a heterocyclic compound of interest in pharmaceutical synthesis. This document collates available experimental data and provides predicted values for key descriptors relevant to drug discovery and development. Detailed methodologies for the experimental determination of these properties are also presented to aid in further research and validation.

Introduction

This compound is a synthetic intermediate recognized for its utility in the preparation of various pharmaceutical compounds.[1][2][3][4] Its molecular structure, featuring a thiazole ring, a pyridine ring, and a carboxylic acid group, imparts a unique combination of properties that are critical to its function and potential applications. An in-depth understanding of its physicochemical characteristics, such as solubility, lipophilicity, and ionization constant, is paramount for its effective use in medicinal chemistry and for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally reported values and computationally predicted values where experimental data is unavailable.

Structural and General Properties
PropertyValueSource
IUPAC Name 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid-
Synonyms 4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid; this compound[5]
CAS Number 144060-98-0[3][5][6][7]
Molecular Formula C₁₀H₈N₂O₂S[3][5][6][7]
Molecular Weight 220.25 g/mol [3][5][6][7]
Appearance Powder / Crystalline solid[6][7]
Tabulated Physicochemical Data

The following table summarizes the quantitative physicochemical data for this compound. It is important to note the discrepancy in the reported melting points, which may be due to different experimental conditions or sample purity.

ParameterExperimental ValuePredicted ValueSource
Melting Point (°C) 290-313-[6][7]
254.5-[5]
Boiling Point (°C) -467 at 760 mmHg[5]
pKa Not Available3.84 ± 0.10 (acidic), 3.05 ± 0.10 (basic)ChemAxon
logP Not Available1.65ChemAxon
Solubility DMF: 2.5 mg/mLDMSO: 2.5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL-[3]

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies for determining the key physicochemical properties discussed. These protocols are broadly applicable to solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)[9]

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.[9]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 2-3 mm.[8]

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point range.[10]

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but this time, slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

  • Seal the vials and place them on a shaker or rotator at a constant temperature.

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the vials to separate the undissolved solid from the solution.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent.

  • Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility of the compound in the original solvent.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[11]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

  • Beaker

  • Standardized acidic and basic titrants

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (usually a co-solvent with water if the compound has low aqueous solubility).

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the titrant (e.g., NaOH for an acidic compound) in small, known increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).[11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[12]

Apparatus:

  • Separatory funnel or vials

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare pre-saturated n-octanol and aqueous phases by shaking them together and then separating the layers.

  • Dissolve a known amount of the compound in either the n-octanol or the aqueous phase.

  • Add a known volume of the second phase to create a two-phase system.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.[13]

  • Allow the layers to separate completely. Centrifugation may be used to aid separation.

  • Carefully sample a known volume from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization melting_point Melting Point Determination characterization->melting_point solubility Solubility Profiling characterization->solubility pka pKa Measurement characterization->pka logp logP Determination characterization->logp data_compilation Data Compilation & Tabulation melting_point->data_compilation solubility->data_compilation pka->data_compilation logp->data_compilation property_assessment Assessment of Drug-like Properties data_compilation->property_assessment sar Structure-Activity Relationship (SAR) Studies property_assessment->sar

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a compound.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. The discrepancy in the reported melting point highlights the importance of experimental verification. Further studies to experimentally determine the pKa and logP values are recommended to build a more complete and accurate profile of this compound, which will ultimately aid in the design and development of new therapeutic agents.

References

Elucidating the Structure of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical synthesis. This document details the key identifiers, predicted spectroscopic data for structural confirmation, a robust experimental protocol for its synthesis, and a discussion of the potential biological significance of this class of molecules.

Compound Identity and Physicochemical Properties

This compound is a stable crystalline solid. Its fundamental properties are summarized in the table below, providing a clear reference for researchers.[1][2]

PropertyValue
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol [2]
CAS Number 144060-98-0[1]
Appearance Crystalline solid
Purity ≥97%
Melting Point 290-313 °C
UV Absorption (λmax) 252, 311 nm[1]
SMILES Cc1nc(sc1C(O)=O)-c2ccncc2
InChI 1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)

Structural Elucidation Through Spectroscopic Analysis

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons on the pyridyl and thiazole rings, as well as the methyl and carboxylic acid groups.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.7Doublet2HProtons ortho to pyridyl nitrogen
~7.8Doublet2HProtons meta to pyridyl nitrogen
~2.7Singlet3HMethyl group (-CH₃)
Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170Carboxylic acid carbon (-COOH)
~165Thiazole C2 carbon
~155Thiazole C4 carbon
~150Pyridyl carbons ortho to nitrogen
~140Pyridyl carbon para to nitrogen
~125Thiazole C5 carbon
~121Pyridyl carbons meta to nitrogen
~18Methyl carbon (-CH₃)
Predicted Mass Spectrometry Fragmentation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the heterocyclic rings.

m/zPredicted Fragment
220[M]⁺ (Molecular Ion)
175[M - COOH]⁺
104[C₅H₄N-CN]⁺ (Pyridyl nitrile fragment)
78[C₅H₄N]⁺ (Pyridine fragment)

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate

This step involves a classic Hantzsch thiazole synthesis reaction.

Diagram of the Synthesis Workflow

G Synthesis Workflow reagents Pyridine-4-carbothioamide + Ethyl 2-chloro-3-oxobutanoate reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux, 5h) reagents->reaction intermediate Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate reaction->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH, Reflux) intermediate->hydrolysis product This compound hydrolysis->product purification Purification (Acidification, Filtration, Recrystallization) product->purification

Caption: A two-step synthesis of the target compound.

Materials:

  • Pyridine-4-carbothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Absolute Ethanol

  • 10% Sodium Bicarbonate Solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution until the pH is approximately 7.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry.

  • The crude product, ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate, can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the carboxylic acid.

Materials:

  • Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of pyridyl-thiazole derivatives has shown significant promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5][6][7][8][9]

Derivatives of pyridyl-thiazole have been investigated for their potential as:

  • Anticancer Agents: Many thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines.[3][4][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).[3][10]

  • Antimicrobial Agents: The pyridyl-thiazole scaffold is also a feature in compounds with antibacterial and antifungal properties.[5][6][8][9] These compounds may act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[11]

Based on the activities of structurally related compounds, a plausible signaling pathway that could be targeted by this compound or its derivatives in a cancer context is the DNA damage response pathway, potentially through the inhibition of PARP.

Hypothetical Signaling Pathway

G Hypothetical PARP Inhibition Pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair compound 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Derivative parp_inhibition PARP Inhibition compound->parp_inhibition parp_inhibition->parp apoptosis Apoptosis parp_inhibition->apoptosis Promotion dna_repair->apoptosis Inhibition

Caption: Potential mechanism of action via PARP inhibition.

This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocols and predicted data offer a strong starting point for the synthesis and characterization of this compound, while the discussion on potential biological activities highlights promising avenues for future investigation.

References

Spectroscopic and Biological Data for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data and specific biological activity information for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid remain largely unavailable in the public domain. This technical overview summarizes the currently accessible data and outlines the general characteristics expected for this class of compounds.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from various chemical supplier databases.

PropertyValue
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
CAS Number 144060-98-0
Appearance Crystalline solid
UV Absorption Maxima (λmax) 252 nm, 311 nm

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring, the methyl group on the thiazole ring, and the carboxylic acid proton. The aromatic region would likely display a characteristic AA'BB' or doublet of doublets system for the 4-substituted pyridine ring. The methyl group would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyridine and thiazole rings would appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituent groups. The methyl carbon would be found in the aliphatic region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), water (-H₂O, 18 Da), and potentially cleavage of the bond between the pyridine and thiazole rings.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. C=N and C=C stretching vibrations from the pyridine and thiazole rings would be observed in the 1600-1400 cm⁻¹ region. C-H stretching from the aromatic rings and the methyl group would be present around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not described in readily accessible literature. However, a general synthetic approach can be proposed based on the well-established Hantzsch thiazole synthesis.

Proposed Synthesis Workflow

A plausible synthetic route would involve the reaction of a thioamide with an α-haloketone.

G Thioisonicotinamide Thioisonicotinamide Condensation Hantzsch Thiazole Synthesis Thioisonicotinamide->Condensation Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Condensation Ester_Intermediate Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate Condensation->Ester_Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Ester_Intermediate->Hydrolysis Final_Product 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Hydrolysis->Final_Product

Proposed Hantzsch synthesis workflow.

Protocol:

  • Cyclization: Equimolar amounts of thioisonicotinamide and ethyl 2-chloroacetoacetate would be refluxed in a suitable solvent, such as ethanol, to form the ethyl ester intermediate.

  • Hydrolysis: The resulting ester would then be hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final carboxylic acid product.

  • Purification: The crude product would be purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis Workflow

The standard procedures for acquiring spectroscopic data would be followed.

G Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI or EI) Sample->MS IR IR Spectroscopy (e.g., ATR or KBr pellet) Sample->IR Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

General workflow for spectroscopic analysis.

Protocols:

  • NMR: The compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a standard NMR spectrometer.

  • Mass Spectrometry: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions would be measured.

  • IR: An infrared spectrum would be obtained using an FTIR spectrometer.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the engagement of this compound in any signaling pathways. Thiazole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules. However, without experimental data for the specific compound , any depiction of a signaling pathway would be purely speculative and therefore has been omitted.

Conclusion

While the basic chemical identity of this compound is established, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization and biological activity. The information presented here is based on general chemical principles and data from commercial suppliers. For definitive and in-depth technical information, experimental synthesis and analysis of the compound are required. Researchers and drug development professionals are encouraged to perform these studies to fully elucidate the properties of this molecule.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous molecular fragments. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound is provided, catering to the needs of researchers in drug development and chemical analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridyl ring, the methyl group on the thiazole ring, and the carboxylic acid proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below. These predictions are based on typical values for similar chemical environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2', H-6' (Pyridyl)8.60 - 8.80Doublet (d)2H
H-3', H-5' (Pyridyl)7.80 - 8.00Doublet (d)2H
-CH₃ (Thiazole)2.70 - 2.90Singlet (s)3H
-COOH12.0 - 13.0Broad Singlet (br s)1H

Note: The exact chemical shifts can be influenced by the solvent used, concentration, and temperature. The carboxylic acid proton is often broad and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.[1][2]

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.

Caption: Molecular structure of this compound with labeled protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, generalized protocol for obtaining a high-quality ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation [3][4][5][6]

  • Weighing the Sample: Accurately weigh 5-25 mg of the solid compound.[3][4][5] For a preliminary ¹H NMR spectrum, a smaller amount (5-10 mg) is often sufficient.

  • Choosing a Deuterated Solvent: Select an appropriate deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize polar compounds and the carboxylic acid proton is typically well-resolved.

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][5] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4] This prevents magnetic field inhomogeneities that can degrade the quality of the spectrum.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (typically 1-2 drops to a stock bottle of solvent).[3] However, the residual proton signal of the deuterated solvent is often used as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition [7][8]

  • Instrument Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field homogeneity must be optimized by a process called shimming.[7][8] This can be done manually or, more commonly, using automated shimming routines available on modern spectrometers.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent.[8] This compensates for any minor drifts in the magnetic field during the experiment.

  • Setting Acquisition Parameters:

    • Nucleus: Select ¹H.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate for quantitative analysis.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 14 ppm).

    • Pulse Angle: A 90° pulse is standard for quantitative ¹H NMR.

  • Acquisition: Start the data acquisition.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow Diagram

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation weigh Weigh Solid (5-25 mg) prep->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer acq Data Acquisition shim Shimming acq->shim lock Locking shim->lock setup Set Acquisition Parameters lock->setup run Acquire FID setup->run proc Data Processing ft Fourier Transform proc->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum phase->ref integrate Integration & Peak Picking ref->integrate analyze Spectral Analysis integrate->analyze

Caption: General workflow for ¹H NMR spectroscopy from sample preparation to spectral analysis.

References

Mass Spectrometry of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key synthetic intermediate in pharmaceutical development. This document outlines the predicted fragmentation patterns, detailed experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Core Data Presentation

The expected molecular ion and major fragment ions of this compound under typical mass spectrometric conditions are summarized below. The molecular formula of the compound is C₁₀H₈N₂O₂S, with a molecular weight of approximately 220.25 g/mol .[1]

Ion m/z (Predicted) Description
[M+H]⁺221.03Protonated molecular ion
[M-H]⁻219.02Deprotonated molecular ion
[M-COOH]⁺ / [M-H-CO₂]⁻176.04 / 174.03Loss of the carboxylic acid group (decarboxylation)
[C₅H₄N]⁺78.03Pyridyl cation
[C₄H₄NS]⁺98.01Thiazole ring fragment
[M-H₂O]⁺203.02Loss of water from the carboxylic acid group

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and cleavage of the heterocyclic rings.

fragmentation_pathway M [C10H8N2O2S+H]+ m/z = 221.03 F1 [C9H8N2S]+ m/z = 177.04 M->F1 - CO2H F2 [C5H5N]+ m/z = 79.04 F1->F2 Cleavage F3 [C4H4NS]+ m/z = 98.01 F1->F3 Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Orbitrap.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition:

    • Full Scan (for qualitative analysis): Scan a mass range of m/z 50-300.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis):

      • Positive Mode: Monitor the transition for the protonated molecule, e.g., m/z 221.03 -> 177.04 (loss of CO₂H).

      • Negative Mode: Monitor the transition for the deprotonated molecule, e.g., m/z 219.02 -> 175.03 (loss of CO₂).

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working LC Liquid Chromatography Working->LC Matrix Matrix Extraction Matrix->LC MS Mass Spectrometry LC->MS Qual Qualitative Analysis MS->Qual Quant Quantitative Analysis MS->Quant

Caption: General workflow for LC-MS analysis.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers should optimize the described protocols based on the specific instrumentation and analytical goals.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as applied to the analysis of thiazole carboxylic acids. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, making a thorough understanding of their structural characterization essential. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for sample analysis, and presents key data in a structured format to aid in spectral interpretation.

Introduction to IR Spectroscopy of Heterocyclic Carboxylic Acids

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). An IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a molecular "fingerprint," providing valuable information about the functional groups present in a compound.

For thiazole carboxylic acids, the IR spectrum is a composite of the vibrational modes of the thiazole ring and the carboxylic acid functional group. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure, including the substitution pattern on the thiazole ring and intermolecular interactions such as hydrogen bonding.

Characteristic Vibrational Frequencies

The interpretation of the IR spectra of thiazole carboxylic acids relies on the identification of characteristic group frequencies. These can be broadly categorized into contributions from the carboxylic acid moiety and the thiazole ring.

Carboxylic Acid Group Vibrations

The carboxylic acid functional group gives rise to some of the most recognizable bands in an IR spectrum.[1] Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and intense absorption band over a wide range of 2500-3300 cm⁻¹.[2][3] This broadness is a hallmark of carboxylic acids.[2][3]

The carbonyl (C=O) stretching vibration results in a strong and sharp absorption band. For dimerized carboxylic acids, this peak typically appears in the range of 1690-1760 cm⁻¹.[4] The exact position can be influenced by conjugation with the thiazole ring. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum.

Thiazole Ring Vibrations

The thiazole ring has several characteristic vibrational modes, although they can sometimes be coupled with other vibrations in the molecule. Key absorptions include:

  • C=N and C=C stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region.

  • Ring stretching and deformation: A series of bands in the fingerprint region (below 1500 cm⁻¹) are associated with the stretching and bending of the entire thiazole ring.

  • C-H stretching: Aromatic C-H stretching vibrations of the thiazole ring are generally observed above 3000 cm⁻¹.

  • C-S stretching: The C-S stretching vibration is often weak and can be difficult to assign definitively, typically appearing in the 600-800 cm⁻¹ range.

Quantitative IR Data for Thiazole Carboxylic Acids

The following table summarizes the key IR absorption bands for several thiazole carboxylic acid derivatives. These values are compiled from various sources and represent typical ranges. The exact peak positions can vary depending on the specific molecular environment, sample preparation, and instrument resolution.

Vibrational Mode Thiazole-2-carboxylic acid 2-Amino-thiazole-4-carboxylic acid 2-Methyl-thiazole-4-carboxylic acid Thiazole-5-carboxylic acid General Range (cm⁻¹) Intensity
O-H stretch (H-bonded)~2500-3100~2500-3200~2500-3200~2500-32002500-3300Strong, Very Broad
C-H stretch (aromatic)~3120~3100~3100~31303000-3150Medium to Weak
N-H stretch (amine)-~3400, ~3300--3300-3500Medium
C=O stretch~1700~1690~1710~17051690-1760Strong
C=N / C=C stretch~1580, ~1480~1620, ~1540~1610, ~1520~1590, ~14901400-1650Medium to Strong
O-H bend~1420~1410~1415~14251395-1440Medium
C-O stretch~1290~1300~1295~12851210-1320Strong
N-H bend (amine)-~1640--1580-1650Medium

Experimental Protocols

The following section details the methodology for obtaining high-quality FTIR spectra of solid thiazole carboxylic acid samples using the Attenuated Total Reflectance (ATR) technique. ATR is a popular method for solid powders as it requires minimal sample preparation.[5][6]

Sample Preparation and Analysis using ATR-FTIR

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lens tissue or soft, lint-free wipes

  • Solid thiazole carboxylic acid sample (a few milligrams are sufficient)[6]

Procedure:

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, ensure the ATR crystal surface is clean.[7] Gently wipe the crystal with a soft tissue dampened with isopropanol or ethanol, followed by a dry tissue to remove any residual solvent.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in the spectrometer, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered thiazole carboxylic acid sample onto the center of the ATR crystal using a clean spatula.[7]

  • Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[7]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: After acquisition, the spectrum may be processed using the spectrometer's software. This can include baseline correction and peak labeling.

  • Cleaning: After analysis, raise the press arm and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in step 1 to prevent cross-contamination.[5]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the IR analysis of thiazole carboxylic acids.

experimental_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Thiazole Carboxylic Acid Sample background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (e.g., Baseline Correction) sample_scan->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum end End interpret_spectrum->end logical_relationship cluster_molecule Thiazole Carboxylic Acid cluster_spectrum IR Spectrum Thiazole Ring Thiazole Ring Ring Vibrations Ring Vibrations Thiazole Ring->Ring Vibrations contributes to Carboxylic Acid Carboxylic Acid COOH Vibrations COOH Vibrations Carboxylic Acid->COOH Vibrations contributes to

References

Technical Guide: Solubility Profile of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid in select organic solvents. Due to the limited availability of comprehensive public data, this document focuses on presenting the existing quantitative information and offers robust, detailed experimental protocols for researchers to determine solubility in a broader range of solvents tailored to their specific applications.

Core Compound Information

ParameterValue
IUPAC Name 2-(4-pyridyl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS Number 144060-98-0
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Appearance Crystalline solid

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The following table summarizes the known solubility values in common organic solvents and a buffered solution.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethylformamide (DMF)~ 2.5Not SpecifiedData from supplier technical information.[1]
Dimethyl sulfoxide (DMSO)~ 2.5Not SpecifiedData from supplier technical information.[1]
DMSO:PBS (pH 7.2) 1:1~ 0.5Not SpecifiedFor maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[2][3]

Note: The temperatures for these solubility measurements were not specified in the source documents. It is common for such data to be determined at ambient room temperature (typically 20-25°C).

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in additional organic solvents, the following detailed methodologies for equilibrium and kinetic solubility determination are provided. These protocols are standard in pharmaceutical and chemical research.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation may be required.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the collected supernatant through a syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.

Materials:

  • A concentrated stock solution of this compound in DMSO.

  • Selected organic solvents.

  • 96-well microplates.

  • Automated liquid handler (optional but recommended for high-throughput).

  • Plate reader with turbidity or nephelometry measurement capabilities.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

  • Precipitation Monitoring: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. Monitor for the formation of a precipitate.

  • Solubility Measurement: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed. This can be detected visually or by measuring the turbidity of the solutions using a plate reader.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the equilibrium solubility determination experiment.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh excess compound B Add known volume of solvent A->B to vial C Seal and agitate at constant temperature B->C D Settle or centrifuge C->D after 24-72h E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Stability of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document details recommended storage conditions, potential degradation pathways, and robust analytical methodologies for assessing its stability, particularly at room temperature.

Executive Summary

This compound is a crystalline solid generally considered to be chemically stable under standard ambient conditions.[1] While long-term storage is recommended at -20°C to ensure multi-year stability, the compound is typically shipped at room temperature, indicating a degree of short-term stability.[2][3] This guide outlines the necessary protocols for conducting forced degradation studies and employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the compound and its potential degradants, in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Storage

A summary of the known stability and storage information for this compound is presented in Table 1. The data is compiled from various chemical suppliers.

ParameterValue/RecommendationSource(s)
Appearance Crystalline solid/Powder[2][4]
Long-Term Storage -20°C (for up to 4 years or more)[2][3][5]
Short-Term Storage 4°C (for up to 2 years)[2]
Room Temperature Storage Store in a dry, well-ventilated place[6]
Shipping Condition Room temperature[2][3]
Chemical Stability Stable under standard ambient conditions[1]

Synthesis and Potential for Impurities

As a synthetic intermediate, the purity and stability of this compound can be influenced by its manufacturing process. A common and plausible route for its synthesis is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target compound, which helps in understanding the potential starting materials and by-products that could be present as impurities.

G cluster_0 Synthesis Workflow A Isonicotinonitrile B Thioisonicotinamide A->B H2S D Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate B->D + Ethyl 2-chloroacetoacetate (Hantzsch Reaction) C Ethyl 2-chloroacetoacetate C->D E This compound D->E Saponification (e.g., NaOH, then H+)

A generalized Hantzsch synthesis workflow.

Biological Relevance and Application

This compound is primarily utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Thiazole-containing compounds are known to exhibit a wide range of biological activities. Derivatives of similar thiazole carboxylic acids have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7] Dysregulation of kinase signaling is implicated in diseases such as cancer and chronic inflammation.

Illustrative Signaling Pathway

The diagram below represents a simplified generic kinase signaling pathway that could be targeted by APIs derived from this intermediate.

G cluster_1 Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->response inhibitor API derived from 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid inhibitor->kinase2

Inhibition of a kinase signaling pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound at room temperature, a forced degradation study coupled with a validated stability-indicating HPLC method is essential.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[8] The following table outlines a typical protocol.

Stress ConditionReagent/ConditionDurationObjective
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂24 hours at room temp.To evaluate susceptibility to oxidation.
Thermal Degradation Solid sample48 hours at 80°CTo test for thermally induced degradation.
Photostability Solid sampleExpose to 1.2 million lux hours and 200 W h/m² UV light (ICH Q1B)To determine light sensitivity.
Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The following is a proposed HPLC method suitable for validation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A typical starting point could be 60:40 (Buffer:Acetonitrile).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance (e.g., ~254 nm or ~311 nm, to be determined by UV scan).[3]
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).
Experimental Workflow for Stability Analysis

The following diagram outlines the logical flow of a comprehensive stability study.

G cluster_2 Stability Study Workflow start Reference Standard of Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Develop & Validate Stability-Indicating HPLC Method start->hplc_dev analysis Analyze Stressed Samples by HPLC stress->analysis hplc_dev->analysis results Identify Degradation Products & Establish Degradation Pathway analysis->results conclusion Define Storage Conditions & Shelf-Life results->conclusion

Workflow for a forced degradation and stability study.

Conclusion

While this compound is generally stable at room temperature for shipping and short-term handling, comprehensive data from forced degradation studies is necessary to fully characterize its stability profile. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to establish its intrinsic stability, identify potential degradation products, and develop validated analytical methods. For long-term storage, maintaining the compound at -20°C is the recommended practice to ensure its integrity for pharmaceutical synthesis.

References

A Technical Guide to the Synthesis of Novel Pyridyl-Thiazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of contemporary synthetic strategies for creating pyridyl-thiazole scaffolds, a class of heterocyclic compounds with significant therapeutic potential. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key synthetic workflows and biological pathways.

Introduction: The Significance of the Pyridyl-Thiazole Core

The fusion of pyridine and thiazole rings into a single molecular scaffold creates a privileged structure in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Similarly, the pyridine moiety is a common feature in many established drugs. The hybrid pyridyl-thiazole scaffold leverages the properties of both heterocycles, leading to compounds with potent and diverse biological activities. These scaffolds have shown promise as inhibitors of key biological targets like kinases, DNA gyrase, and various enzymes implicated in cancer and microbial infections.[3][4] Recent research has focused on developing efficient and novel synthetic routes to access these valuable molecules for screening in drug discovery programs.[5]

Key Synthetic Strategies and Methodologies

The construction of the pyridyl-thiazole core can be achieved through several reliable synthetic routes. The most prominent methods include the classical Hantzsch synthesis, modern one-pot multicomponent reactions, and the use of efficiency-enhancing techniques like microwave irradiation.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring.[6] The general mechanism involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[6][7] In the context of pyridyl-thiazoles, a pyridyl-substituted thiourea or thioamide serves as the key precursor, reacting with an appropriate α-haloketone. This method is highly versatile and generally produces high yields.[6]

A typical workflow for the Hantzsch synthesis is outlined below.

Hantzsch_Workflow cluster_start Inputs start_mat Starting Materials reagents Pyridyl Thiourea + α-Haloketone process Cyclocondensation reagents->process Reaction (e.g., Reflux in AcOH/EtOH) intermediate Thiazoline Intermediate process->intermediate Ring Closure final_product Pyridyl-Thiazole Scaffold intermediate->final_product Dehydration/ Aromatization

Caption: General workflow for Hantzsch pyridyl-thiazole synthesis.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a final product that incorporates all or most of the starting atoms.[8] This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste, aligning with the principles of green chemistry.[9][10] For pyridyl-thiazole synthesis, MCRs can involve the condensation of an α-halo carbonyl compound, thiosemicarbazide, and various aldehydes or anhydrides in the presence of a catalyst.[9][11]

The logical flow of a three-component reaction is depicted below.

MCR_Logic A Component A (e.g., α-Haloketone) ReactionVessel One-Pot Reaction (Catalyst, Solvent, Heat/MW) A->ReactionVessel B Component B (e.g., Pyridyl-thiosemicarbazide) B->ReactionVessel C Component C (e.g., Aldehyde/Anhydride) C->ReactionVessel Product Final Pyridyl-Thiazole Product ReactionVessel->Product Convergent Synthesis

Caption: Logical diagram of a one-pot multicomponent synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[12][13] This technique is particularly effective for the synthesis of heterocyclic compounds, including pyridyl-thiazoles, often providing cleaner products and higher yields compared to conventional heating methods.[8][14] Many MCRs and Hantzsch syntheses can be adapted for microwave conditions.[13]

Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures cited in the literature.

Protocol 1: Hantzsch Synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone (2)

Adapted from Lesyk et al., 2018.[3]

  • Reactants: A mixture of (pyridin-2-yl)thiourea (1, 0.01 mol), 3-chloropentane-2,4-dione (0.011 mol), and anhydrous sodium acetate (0.01 mol) is prepared.

  • Solvent: Glacial acetic acid (10 mL) is added to the mixture.

  • Reaction Condition: The reaction mixture is heated under reflux for 5 hours.

  • Work-up: After cooling, the mixture is poured into cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield the pure compound.

  • Reported Yield: 74%.[15]

Protocol 2: One-Pot Synthesis of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide (5)

Adapted from Abu-zaid et al., 2020.[16]

  • Reactants: A mixture of thiosemicarbazone compound 3 (0.002 mol), ethyl bromoacetate (0.002 mol), and anhydrous sodium acetate (0.5 g) is prepared.

  • Solvent: The reactants are suspended in ethanol (25 mL).

  • Reaction Condition: The mixture is heated under reflux for 4 hours.

  • Work-up: After cooling to room temperature (20–25 °C), the mixture is diluted with cold water (20 mL).

  • Purification: The crude solid product is collected by filtration, dried, and recrystallized from an ethanol-DMF mixture (5:1) to afford the target pyridine-thiazole hybrid.

  • Reported Yield: 62%.[16]

Protocol 3: Microwave-Assisted One-Pot Synthesis of Thiazole Scaffolds

Adapted from El-Remaily et al., 2015 and Gudala et al., 2024.[8][9]

  • Reactants: Equimolar amounts of a starting anhydride (e.g., maleic anhydride, 1 mmol) and thiosemicarbazide (1 mmol) are mixed.

  • Catalyst & Solvent: A catalytic amount of chitosan (0.1 g) or NiFe2O4 nanoparticles (5 mg) is added in an appropriate solvent like ethanol or an ethanol:water mixture.[8][9]

  • Reaction Condition: The reaction mixture is subjected to microwave irradiation (e.g., 500 W) for a short period (typically 2-10 minutes).[8]

  • Addition: The appropriate hydrazonoyl halide or α-halo carbonyl compound is then added to the mixture, and irradiation is continued for a few more minutes.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration, washed, and dried.

  • Reported Yield: Good to excellent yields (often >85%) are reported with this method.[9][13]

Quantitative Data Summary

The following tables summarize key quantitative data, including reaction yields for various synthetic methods and biological activity metrics for selected pyridyl-thiazole derivatives.

Table 1: Comparison of Synthetic Yields for Pyridyl-Thiazole Derivatives

Compound ReferenceSynthetic MethodKey ReagentsConditionsYield (%)Source
2 Hantzsch Synthesis(pyridin-2-yl)thiourea, 3-chloropentane-2,4-dioneReflux, AcOH, 5h74%[3][15]
4 Michael ReactionCompound 3 , 4-(2-mercaptoacetylamino)-benzoic acid ethyl esterReflux, EtOH, 30 min81%[3][15]
5 One-Pot CyclizationThiosemicarbazone 3 , Ethyl bromoacetateReflux, EtOH, 4h62%[16]
7 One-Pot CyclizationThiosemicarbazone 3 , Diethyl bromomalonateReflux, EtOH, 4h68%[16]
10 One-Pot CyclizationThiazole-enaminone 9 , Hydrazine hydrateReflux, EtOH, 6h52%[16]
4a-o MCR (Catalytic)α-halo carbonyl, thiosemicarbazide, anhydridesReflux, NiFe2O4, 60 min~90%[9]
4a-l MCR (Microwave)Thiocarbohydrazide, aldehydes, phenacyl bromidesMW, EtOH, 70°C75-88%[13]

Table 2: Biological Activity of Selected Pyridyl-Thiazole Scaffolds

Compound ReferenceBiological Target/AssayCell Line / OrganismActivity Metric (IC₅₀ / MIC)Source
3 Anticancer (Cytotoxicity)HL-60 (Leukemia)IC₅₀ = 0.57 µM[17]
4 Anticancer (Cytotoxicity)NCI-60 PanelGrowth Inhibition >50% at 10 µM[3]
4c AntimicrobialStaphylococcus aureusMIC = 0.02 mM[18]
4c AntimicrobialBacillus cereusMIC = 0.02 mM[18]
7 Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)IC₅₀ = 5.36 µM[16]
10 Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)IC₅₀ = 5.84 µM[16]
10 Anticancer (Cytotoxicity)HepG2 (Liver Cancer)IC₅₀ = 8.76 µM[16]
13a AntifungalCandida albicansMIC = 7.8 µg/mL[4]
4n Anticancer (Cytotoxicity)A375 (Melanoma)IC₅₀ = 0.87 µM[9][10]

Mechanism of Action and Signaling Pathways

Pyridyl-thiazole derivatives exert their biological effects through various mechanisms. In oncology, a primary mode of action is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] Thiazole-containing molecules have been identified as inhibitors of targets such as c-Met, CDK1, and PI3Kα.[3] The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition by such compounds.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Apoptosis Apoptosis Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->Receptor Inhibits Inhibitor->Kinase_Cascade Inhibits Inhibitor->Apoptosis Induces

Caption: Inhibition of a generic kinase pathway by pyridyl-thiazole agents.

Conclusion

The pyridyl-thiazole scaffold remains a highly attractive starting point for the design of new therapeutic agents. The synthetic accessibility through robust methods like the Hantzsch synthesis and highly efficient one-pot MCRs allows for the rapid generation of diverse chemical libraries. The continued development of green synthetic protocols, such as those employing microwave assistance and reusable catalysts, further enhances the utility of these scaffolds in modern drug discovery. The potent biological activities observed, particularly in anticancer and antimicrobial applications, underscore the importance of continued exploration and optimization of this versatile heterocyclic core.

References

Unveiling the Biological Potential of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological potential of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound that has demonstrated notable anti-cancer properties. This document consolidates available data on its activity against breast cancer cell lines, details the experimental protocols for its evaluation, and explores its putative mechanism of action through the inhibition of mucin 1 (MUC1), a transmembrane oncoprotein. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate comprehension and further research in the field of oncology drug discovery.

Introduction

The quest for novel, effective, and selective anti-cancer agents is a paramount objective in medicinal chemistry and drug development. Heterocyclic compounds, particularly those containing thiazole and pyridine scaffolds, have garnered significant attention due to their diverse pharmacological activities. This compound is one such molecule that has emerged as a compound of interest. While primarily documented as a synthetic intermediate for pharmaceutical synthesis, recent studies have highlighted its intrinsic biological activity.[1][2] This guide focuses on the anti-proliferative potential of this compound, specifically against breast cancer, and provides a comprehensive overview of the scientific evidence to date.

Biological Activity: Anti-Cancer Potential

The primary biological activity identified for this compound is its potent anti-proliferative effect on human breast adenocarcinoma cells.

In Vitro Anti-Breast Cancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[3] This cell line is a well-established model for triple-negative breast cancer, a particularly aggressive subtype with limited treatment options. The anti-proliferative effects were evaluated using both Trypan Blue cell viability and MTT assays, which are standard methods for assessing cell viability and metabolic activity, respectively.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro anti-breast cancer activity screenings of this compound and its derivatives against the MDA-MB-231 cell line.[3]

CompoundConcentration (µg/mL)% Cell Viability (Trypan Blue Assay)Optical Density (MTT Assay)
This compound (1) 1045.3 ± 1.50.48 ± 0.02
10028.6 ± 1.20.29 ± 0.01
Derivative 3b 1052.1 ± 1.80.55 ± 0.03
10035.4 ± 1.50.37 ± 0.02
Derivative 3d 1042.7 ± 1.30.45 ± 0.02
10025.8 ± 1.10.27 ± 0.01
Derivative 3e 1058.4 ± 2.00.61 ± 0.04
10040.2 ± 1.70.42 ± 0.02
Derivative 3i 1055.8 ± 1.90.59 ± 0.03
10038.1 ± 1.60.40 ± 0.02
Derivative 3f 1060.2 ± 2.10.63 ± 0.04
10042.5 ± 1.80.44 ± 0.02
Celecoxib (Standard) 1035.8 ± 1.20.38 ± 0.02
10018.2 ± 0.90.19 ± 0.01
Control (DMSO) -100 ± 2.51.05 ± 0.05

Data presented as mean ± standard deviation.[3]

Putative Mechanism of Action: MUC1 Inhibition

The anti-cancer activity of this compound is hypothesized to be mediated through the inhibition of mucin 1 (MUC1).[3] MUC1 is a transmembrane glycoprotein that is overexpressed in a variety of adenocarcinomas, including breast cancer. Its overexpression is associated with increased tumor invasion, metastasis, and resistance to chemotherapy. MUC1 plays a role in several signaling pathways that promote cell growth and survival.[3][4][5]

In silico molecular docking studies have suggested a potential binding interaction between this compound and the MUC1 oncoprotein.[3] This interaction is thought to disrupt MUC1's function, leading to the inhibition of downstream pro-survival signaling pathways and ultimately, cancer cell death.

MUC1_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling MUC1 MUC1 Oncoprotein Downstream_Signaling Pro-survival Signaling Pathways MUC1->Downstream_Signaling Activation Compound 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Compound->MUC1 Inhibition Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Proposed mechanism of action via MUC1 inhibition.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the biological potential of this compound.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that is outlined in the workflow diagram below. The general procedure involves the reaction of appropriate starting materials under specific conditions to yield the final product.

Synthesis_Workflow Start Starting Materials: - Pyridine-4-carboxamidine - Ethyl 2-chloroacetoacetate Reaction1 Hantzsch Thiazole Synthesis Start->Reaction1 Intermediate Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Product 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Reaction2->Product Purification Purification (e.g., Recrystallization) Product->Purification

General synthesis workflow for the title compound.
In Vitro Anti-Cancer Activity Assays

The MDA-MB-231 human breast adenocarcinoma cell line was used for the in vitro assays. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified incubator at 37°C with 5% CO₂.[3]

The Trypan Blue assay is a dye exclusion method used to count viable cells.

Trypan_Blue_Workflow Seeding Seed MDA-MB-231 cells in 96-well plates Treatment Treat cells with varying concentrations of the compound Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvesting Harvest cells using trypsin Incubation->Harvesting Staining Stain cells with Trypan Blue solution Harvesting->Staining Counting Count viable (unstained) and non-viable (blue) cells using a hemocytometer Staining->Counting Analysis Calculate percentage of cell viability Counting->Analysis

Workflow for the Trypan Blue cell viability assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Seeding Seed MDA-MB-231 cells in 96-well plates Treatment Treat cells with varying concentrations of the compound Seeding->Treatment Incubation1 Incubate for 24 hours Treatment->Incubation1 Add_MTT Add MTT solution (5 mg/mL in PBS) to each well Incubation1->Add_MTT Incubation2 Incubate for 4 hours at 37°C Add_MTT->Incubation2 Solubilization Add DMSO to dissolve the formazan crystals Incubation2->Solubilization Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Measurement

Workflow for the MTT cell proliferation assay.

Discussion and Future Directions

The available data strongly suggest that this compound is a promising lead compound for the development of novel anti-cancer agents, particularly for triple-negative breast cancer. Its potent in vitro activity against MDA-MB-231 cells and its putative mechanism of action involving the inhibition of the MUC1 oncoprotein warrant further investigation.

Future research should focus on several key areas:

  • Comprehensive SAR Studies: Synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship and optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to confirm the direct binding to MUC1 and to elucidate the downstream effects on signaling pathways. This could involve techniques such as Western blotting, immunoprecipitation, and reporter gene assays.

  • In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in animal models of breast cancer to assess its pharmacokinetic properties, efficacy, and toxicity.

  • Broad-Spectrum Anti-Cancer Screening: Testing the compound against a wider panel of cancer cell lines to determine its spectrum of activity.

Conclusion

This compound has demonstrated significant in vitro anti-proliferative activity against the MDA-MB-231 breast cancer cell line. The proposed mechanism of action through the inhibition of the MUC1 oncoprotein provides a rational basis for its anti-cancer effects. This technical guide consolidates the current knowledge on this compound, providing a valuable resource for researchers in the field of oncology and drug discovery. Further investigation is crucial to fully realize the therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic molecule available as a synthetic intermediate for pharmaceutical development.[1][2] While its specific biological activities and molecular targets are not extensively documented in public literature, its structure, featuring both a pyridine and a thiazole ring, suggests potential for diverse biological interactions. This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity, identify potential molecular targets, and characterize the pharmacokinetic profile of this compound. By leveraging a suite of computational methodologies—from target fishing and molecular docking to QSAR and ADMET prediction—researchers can generate robust, data-driven hypotheses to guide subsequent experimental validation, thereby accelerating the drug discovery process.

SMILES: CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O[1] Molecular Formula: C₁₀H₈N₂O₂S[1] CAS Number: 144060-98-0[1]

A Proposed In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process. The workflow proposed herein integrates several computational techniques to build a comprehensive profile of this compound, moving from broad, high-level screening to specific, detailed interaction analysis.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Activity Modeling cluster_2 Phase 3: Druglikeness & Safety Profile cluster_3 Phase 4: Hypothesis & Validation Ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) TargetFish Target Fishing (Reverse Docking & Pharmacophore Screening) Ligand->TargetFish ADMET ADMET Prediction Ligand->ADMET TargetList Prioritized Target List TargetFish->TargetList Docking Molecular Docking TargetList->Docking QSAR QSAR Modeling (Using Analog Data) TargetList->QSAR Pharm Pharmacophore Modeling Docking->Pharm Hypothesis Data Integration & Hypothesis Generation Docking->Hypothesis QSAR->Hypothesis Pharm->Hypothesis ADMET->Hypothesis Validation Experimental Validation (In Vitro Assays) Hypothesis->Validation

Caption: A comprehensive workflow for in silico bioactivity prediction.

Detailed Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Protocol for Target Fishing

Target fishing, or reverse screening, aims to identify the most probable protein targets for a given molecule.[3][4] This is a crucial first step to form a hypothesis about the compound's mechanism of action.

Methodology: A combination of ligand-based and structure-based approaches is recommended.

  • Ligand-Based (Chemical Similarity): This method is based on the principle that structurally similar molecules often bind to the same targets.[3] The 2D fingerprint of the query molecule is compared against a database of ligands with known targets (e.g., ChEMBL, BindingDB).

  • Structure-Based (Reverse Docking): The 3D structure of the compound is docked against a large collection of protein binding sites to identify those with the most favorable binding energies.[5][6]

  • Pharmacophore-Based: A pharmacophore model of the query molecule is generated and used to screen a database of receptor-based pharmacophore models, such as PharmMapper.[7][8] This identifies proteins whose binding sites have complementary chemical features.

Experimental Protocol (Using PharmMapper Server):

  • Ligand Preparation: Convert the 2D structure of this compound into a 3D structure using a tool like Open Babel. Save the file in .mol2 format.

  • Server Submission: Navigate to the PharmMapper web server.

  • Upload Structure: Upload the prepared .mol2 file.

  • Set Parameters:

    • Select the "Human Protein Targets Only" option if applicable.

    • Keep the number of conformers to be generated at the default setting (e.g., max 300).

    • Submit the job.

  • Analyze Results: The server will return a list of potential targets ranked by a "fit score." A higher fit score indicates a better alignment of the compound's pharmacophoric features with the target's binding site pharmacophore.

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target identified in the previous step.[9]

Molecular_Docking_Workflow P_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Grid Grid Box Generation (Define Search Space) P_Prep->Grid L_Prep Ligand Preparation (Define Torsion Tree) Run Run Docking Simulation (e.g., AutoDock Vina) L_Prep->Run Grid->Run Analyze Analyze Results (Binding Energy & Poses) Run->Analyze

Caption: The sequential workflow for a typical molecular docking experiment.

Experimental Protocol (Using AutoDock Vina):

  • Receptor Preparation:

    • Download the 3D structure of a prioritized target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in .pdbqt format.[10]

  • Ligand Preparation:

    • Load the 3D structure of this compound into ADT.

    • Detect the rotatable bonds and define the torsion tree.

    • Save the prepared ligand in .pdbqt format.[11]

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the known or predicted binding site on the receptor.[10] The coordinates and dimensions of this box are saved in a configuration file.

  • Running AutoDock Vina:

    • Execute Vina from the command line, providing the prepared receptor, ligand, and configuration file as input.[11]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Results Analysis:

    • The primary output is a .pdbqt file containing the predicted binding poses, ranked by binding affinity (in kcal/mol).

    • Lower binding energy values indicate stronger predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions like hydrogen bonds and hydrophobic contacts.[12]

Protocol for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling correlates variations in the chemical structure of a series of compounds with their biological activity.[13][14] Since no activity data exists for our target compound, this protocol describes a hypothetical model build using structurally similar analogs.

QSAR_Workflow Data 1. Data Curation (Analogs with Activity Data) Desc 2. Descriptor Calculation (2D/3D Properties) Data->Desc Split 3. Data Splitting (Training & Test Sets) Desc->Split Model 4. Model Building (e.g., MLR, SVM, RF) Split->Model Val 5. Model Validation (Internal & External) Model->Val

Caption: Standard workflow for developing a predictive QSAR model.

Experimental Protocol:

  • Data Curation: Assemble a dataset of thiazole and pyridine-containing compounds with known experimental activity (e.g., IC₅₀ values) against a specific target identified during target fishing.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.

  • Data Splitting: Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.[15]

  • Model Building: Using the training set, develop a mathematical model that correlates the descriptors (independent variables) with biological activity (dependent variable). Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF).

  • Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[16] Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).

Protocol for ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for evaluating its drug-like potential.[17]

Methodology: Numerous free web-based tools and software can predict a wide range of ADMET properties.[18][19] These tools use large datasets of experimental results to build predictive models.

Experimental Protocol (Using SwissADME and pkCSM):

  • Input: Obtain the SMILES string for this compound.

  • Submission:

    • Navigate to the SwissADME web server, paste the SMILES string, and run the prediction.

    • Repeat the process using the pkCSM web server for a complementary set of predictions.

  • Analysis: Collate the results from both platforms. Key parameters to analyze include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • Drug-likeness: Lipinski's Rule of Five, bioavailability score.

Data Presentation (Illustrative Examples)

As no experimental data is currently available, the following tables are illustrative templates for how predicted quantitative data should be structured for clear comparison and analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
Protein Kinase A 1ATP -8.5 LYS72, GLU91, ASP184
p38 MAPK 1A9U -8.2 MET109, LYS53, ASP168
CDK2 1HCK -7.9 LEU83, LYS33, ASP86
VEGFR2 1YWN -7.6 CYS919, GLU885, ASP1046

Note: Data shown is hypothetical and for illustrative purposes only.

Table 2: Predicted ADMET Properties

Property Parameter Predicted Value Platform
Absorption Human Intestinal Absorption High SwissADME
Caco-2 Permeability (log Papp) 0.85 pkCSM
Distribution BBB Permeant No SwissADME
Plasma Protein Binding (%) 85.2 pkCSM
Metabolism CYP2D6 Inhibitor Yes SwissADME
CYP3A4 Inhibitor No SwissADME
Toxicity AMES Toxicity No pkCSM
hERG I Inhibitor No pkCSM
Drug-Likeness Lipinski Violations 0 SwissADME
Bioavailability Score 0.55 SwissADME

Note: Data shown is hypothetical and for illustrative purposes only.

Visualization of a Hypothetical Signaling Pathway

If target fishing and molecular docking studies predict that this compound is a potent inhibitor of a protein kinase (e.g., a Mitogen-Activated Protein Kinase, MAPK), it would be critical to understand its potential impact on the associated signaling pathway. Protein kinases are crucial drug targets, particularly in oncology.[20][21] The diagram below illustrates a simplified MAPK signaling cascade, which is frequently dysregulated in disease.[22][23]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Hypothetical Inhibitor (Our Compound) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by the compound.

This diagram illustrates how an inhibitor targeting a kinase like MEK could block the signal transduction cascade, preventing the downstream cellular responses that may be driving a disease state.

Conclusion and Future Directions

This guide has detailed a systematic in silico strategy for characterizing the bioactivity of this compound. By executing the described protocols for target identification, molecular docking, QSAR analysis, and ADMET prediction, researchers can efficiently generate a robust, multi-faceted profile of the compound's potential as a therapeutic agent. The collective results of these computational studies will produce specific, testable hypotheses regarding the molecule's mechanism of action, potency, and drug-like properties. These predictions are not a replacement for experimental work but serve as an indispensable guide to prioritize resources and design focused, high-yield in vitro and in vivo validation studies.

References

The Versatile Scaffold: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid as a Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic tractability and potent biological activity. Among these, the 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid core has emerged as a privileged structure, serving as a fundamental building block in the design of targeted therapies. Its unique combination of a hydrogen bond-accepting pyridine ring, a versatile thiazole core, and a modifiable carboxylic acid handle makes it an attractive starting point for developing inhibitors of key pathological processes, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this promising scaffold, offering valuable insights for researchers in the field of drug discovery.

Chemical Synthesis: Building the Core and Its Derivatives

The synthesis of the this compound scaffold and its derivatives typically follows a convergent strategy, relying on the robust and well-established Hantzsch thiazole synthesis.

A common synthetic route commences with the reaction of a pyridine-4-carbothioamide with an ethyl 2-chloro-3-oxobutanoate to yield the ethyl ester of the core molecule.[1] This ester serves as a key intermediate for further derivatization. The carboxylic acid can then be obtained through hydrolysis of the ester.

Experimental Protocol: Synthesis of Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate [1]

  • A mixture of pyridine-4-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) is refluxed in absolute ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water.

  • The mixture is neutralized with a 10% sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.[1]

Experimental Protocol: Hydrolysis to this compound

  • The ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate is suspended in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • The mixture is stirred at room temperature or heated to facilitate the hydrolysis.

  • Reaction completion is monitored by TLC.

  • Upon completion, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Derivatization of the carboxylic acid moiety, typically to form amides, is a common strategy to explore the structure-activity relationship (SAR) and enhance the pharmacological properties of the molecule. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or SOCl₂ can be employed for this purpose.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas, primarily by targeting signaling pathways implicated in cancer and other diseases.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process. Derivatives of the this compound core, specifically N-substituted 2-(4-pyridinyl)thiazole carboxamides, have been identified as potent inhibitors of angiogenesis.[2]

One notable derivative, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide, has shown efficacy comparable or superior to the established angiogenesis inhibitor Vandetanib in preclinical models.[2] This compound effectively suppressed the colony formation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) and inhibited VEGF-induced angiogenesis in the aortic ring spreading model and the in vivo chick embryo chorioallantoic membrane (CAM) model.[2]

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-Pyridyl)thiazole\nCarboxamide Derivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; PLCg -> PIP2; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; PKC -> Raf; VEGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Proliferation -> Angiogenesis; Inhibitor -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibit"]; }

Figure 1: Simplified VEGF signaling pathway and the inhibitory action of 2-(4-pyridyl)thiazole carboxamide derivatives.

Experimental Protocol: In vitro HUVEC Tube Formation Assay [3][4]

  • Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound or vehicle control.

  • Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.

  • Visualize the tube formation using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Protocol: In vivo Chick Chorioallantoic Membrane (CAM) Assay

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is created in the eggshell to expose the CAM.

  • A sterile filter paper disc or a biocompatible sponge containing the test compound is placed on the CAM.

  • The window is sealed, and the eggs are incubated for another 2-3 days.

  • The CAM is then examined for changes in blood vessel formation. Angiogenesis is quantified by counting the number of blood vessel branch points in the area around the disc.

Kinase Inhibition

The pyridylthiazole scaffold is a well-recognized "hinge-binding" motif in kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region. This has led to the development of potent inhibitors targeting various kinases.

The Rho/ROCK signaling pathway plays a critical role in cell adhesion, migration, and contraction, and its dysregulation is implicated in cancer metastasis and other diseases. Pyridylthiazole-based ureas have been identified as potent inhibitors of both ROCK1 and ROCK2 isoforms.[5]

Structure-activity relationship studies have revealed that modifications to the urea substituent can significantly impact potency, with some derivatives exhibiting IC50 values in the low nanomolar range.[5]

// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#FBBC05", fontcolor="#202124"]; Cofilin [label="Cofilin", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin [label="Actin Stress Fibers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLCP [label="MLC Phosphatase", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Cell Contraction\n& Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyridylthiazole-based\nUreas", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RhoA -> ROCK [label="Activates"]; ROCK -> LIMK [label="Phosphorylates"]; LIMK -> Cofilin [label="Inactivates by\nPhosphorylation", arrowhead=tee]; Cofilin -> Actin [style=dashed, arrowhead=none]; ROCK -> MLCP [label="Inhibits", arrowhead=tee]; MLC -> pMLC [label="Phosphorylation"]; MLCP -> pMLC [label="Dephosphorylates", arrowhead=tee]; ROCK -> MLC [label="Directly\nPhosphorylates"]; pMLC -> Contraction; Actin -> Contraction; Inhibitor -> ROCK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibit"]; }

Figure 2: The Rho/ROCK signaling pathway and the inhibitory action of pyridylthiazole-based ureas.

Compound ROCK1 IC50 (nM) ROCK2 IC50 (nM) Reference
CID5056270 (4) 130.56[5]
5a 170-[5]
5g-Mes 0.530.45[5]
Table 1: Inhibitory activity of selected pyridylthiazole-based ureas against ROCK1 and ROCK2 kinases.

Experimental Protocol: ROCK Kinase Assay (FRET-based) [5]

  • The assay is performed in a microplate format.

  • Recombinant ROCK1 or ROCK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a suitable kinase buffer.

  • The test compound at various concentrations is added to the wells.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • A development reagent containing a protease is added to stop the reaction and digest the unphosphorylated substrate.

  • The fluorescence resonance energy transfer (FRET) signal is measured, which is proportional to the amount of phosphorylated substrate remaining.

  • IC50 values are calculated from the dose-response curves.

PKN2 is another serine/threonine kinase that acts as a downstream effector of Rho GTPases and is implicated in cancer cell migration and invasion. The 2-(4-pyridyl) motif has also been successfully incorporated into benzimidazole scaffolds to create potent and selective inhibitors of PKN2.[6]

While not direct derivatives of the thiazole-5-carboxylic acid core, these findings highlight the broader utility of the 2-(4-pyridyl) moiety in targeting this kinase family. A key benzimidazole compound demonstrated a PKN2 IC50 of 0.064 µM with approximately 17-fold selectivity over the closely related PKN1.[6]

// Nodes RhoGTPase [label="Rho GTPases\n(e.g., RhoA, Rac1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKN2 [label="PKN2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; CellAdhesion [label="Cell Adhesion\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-pyridyl)-benzimidazoles", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RhoGTPase -> PKN2 [label="Activates"]; PKN2 -> Cytoskeleton [label="Phosphorylates"]; PKN2 -> CellAdhesion [label="Phosphorylates"]; Cytoskeleton -> Migration; CellAdhesion -> Migration; Inhibitor -> PKN2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibit"]; }

Figure 3: Simplified PKN2 signaling pathway and the inhibitory action of 2-(4-pyridyl)-benzimidazoles.

Compound PKN2 IC50 (µM) PKN1 IC50 (µM) Selectivity (PKN1/PKN2) Reference
5 0.064>1 (Ki = 0.500)~17-fold[6]
19 ~0.170>4~26-fold[6]
Table 2: Inhibitory activity and selectivity of 2-(4-pyridyl)-benzimidazole derivatives against PKN kinases.

Experimental Protocol: PKN2 Kinase Assay (TR-FRET) [6]

  • The assay is performed in a low-volume microplate.

  • Recombinant PKN2 enzyme is incubated with a biotinylated peptide substrate, ATP, and a europium-labeled anti-phospho-serine/threonine antibody in a kinase reaction buffer.

  • The test compound at various concentrations is added to the wells.

  • The reaction is allowed to proceed at room temperature.

  • Streptavidin-allophycocyanin (SA-APC) is added to stop the reaction.

  • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the TR-FRET signal indicates inhibition of the kinase.

  • IC50 values are determined from the dose-response curves.

Workflow for Drug Discovery

The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

// Nodes Synthesis [label="Synthesis of Core Scaffold\n(Hantzsch Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., Amide Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Library [label="Compound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreening [label="Primary Screening\n(e.g., Kinase Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitID [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryScreening [label="Secondary Screening\n(Cell-based Assays:\nAngiogenesis, Cytotoxicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadGen [label="Lead Generation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LeadOp [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(e.g., CAM, Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Derivatization; Derivatization -> Library; Library -> PrimaryScreening; PrimaryScreening -> HitID; HitID -> SecondaryScreening [label="Active Compounds"]; SecondaryScreening -> LeadGen; LeadGen -> LeadOp [label="Promising Leads"]; LeadOp -> Library [style=dashed, label="Iterative Design"]; LeadOp -> InVivo; InVivo -> Preclinical; }

Figure 4: General workflow for the discovery of drugs based on the this compound scaffold.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in the field of drug discovery. Its amenability to synthetic modification and its inherent ability to interact with key biological targets, particularly protein kinases, have positioned it as a cornerstone for the development of novel therapeutic agents. The successful application of this scaffold in generating potent inhibitors of angiogenesis and key kinases like ROCK and PKN2 underscores its significant potential. For researchers and drug development professionals, this core structure offers a promising starting point for the design of next-generation targeted therapies for a range of diseases, most notably cancer. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new and improved clinical candidates in the future.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Synthesis of 2-(4-Pyridyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a versatile and efficient method for the construction of the thiazole ring.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][3] This method is renowned for its operational simplicity, high yields, and the stability of the resulting aromatic products.[3]

A particularly significant class of compounds synthesized via this method are the 2-(4-pyridyl)thiazole derivatives. The incorporation of the pyridine and thiazole moieties, both prominent pharmacophores, results in molecules with a broad spectrum of biological activities. These derivatives have garnered considerable attention in drug discovery and development, demonstrating potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The versatility of the Hantzsch synthesis allows for the facile introduction of various substituents onto the thiazole ring, enabling the generation of diverse chemical libraries for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-pyridyl)thiazole derivatives using the Hantzsch reaction, intended to guide researchers in medicinal chemistry, organic synthesis, and drug development.

Data Presentation: Synthesis of 2-(4-Pyridyl)thiazole Derivatives

The following table summarizes the synthesis of various 2-(4-pyridyl)thiazole derivatives via the Hantzsch reaction, highlighting the reactants, reaction conditions, and yields.

α-HaloketoneThioamideSolventConditionsProductYield (%)Reference
Ethyl 2-chloro-3-oxobutanoatePyridine-4-carbothioamideAbsolute EthanolReflux, 5 hoursEthyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylateNot specified[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea (with substituted benzaldehydes in a one-pot reaction)Ethanol/Water (50/50)Conventional heating or ultrasonic irradiationSubstituted 2-amino-4-(aryl)thiazole derivatives79-90[5]
2-Bromo-1-(aryl)ethan-1-onePyridine-4-carbothioamideNot specifiedNot specified4-Aryl-2-(pyridin-4-yl)thiazoleNot specified
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaAbsolute EthanolReflux, 1-3 hours4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amineNot specified

Experimental Protocols

General Experimental Workflow

The synthesis of 2-(4-pyridyl)thiazole derivatives via the Hantzsch reaction follows a standardized workflow, which can be adapted based on the specific substrates and desired scale of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve α-haloketone in solvent B Add thioamide (e.g., Pyridine-4-carbothioamide) A->B C Heat to reflux (or other specified temperature) B->C D Monitor reaction (e.g., by TLC) C->D E Cool to room temperature D->E F Precipitate product (e.g., by adding water) E->F G Neutralize (e.g., with NaHCO3) F->G H Filter to collect solid G->H I Wash with water H->I J Dry the crude product I->J K Recrystallize from a suitable solvent J->K L Characterize (NMR, MS, m.p.) K->L

General experimental workflow for Hantzsch synthesis.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol details the synthesis of a key intermediate which can be further modified to generate a variety of derivatives.[1]

Materials:

  • Pyridine-4-carbothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Absolute ethanol

  • Sodium bicarbonate solution (10%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).[1]

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with stirring for 5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution.[1]

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with water.

  • The crude product can be further purified by recrystallization from water.[1]

Applications in Drug Development

2-(4-Pyridyl)thiazole derivatives are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities that make them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridylthiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[5] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.

PI3K/AKT/mTOR Pathway Inhibition:

Certain thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt tumor cell proliferation and induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-(4-Pyridyl)thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair, genomic stability, and apoptosis.[8][9] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][8] Some novel thiazole derivatives are being investigated as potential PARP inhibitors. By blocking PARP, these compounds prevent the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication.[10] In cancer cells with compromised double-strand break repair mechanisms, this accumulation of DNA damage can trigger apoptosis.[10]

G cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Leads to (during replication) Repair SSB Repair PARP->Repair Mediates Apoptosis Apoptosis in HR-deficient Cancer Cells DNA_DSB->Apoptosis Inhibitor 2-(4-Pyridyl)thiazole Derivative (PARPi) Inhibitor->PARP Inhibits

Mechanism of PARP inhibition leading to apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. 2-(4-Pyridyl)thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[1][11] The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms. The amphiphilic nature of some thiazole derivatives may facilitate their penetration of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[12] Further research into the specific molecular targets of these compounds is ongoing and will be crucial for their development as effective antimicrobial drugs.

Conclusion

The Hantzsch synthesis provides a robust and adaptable platform for the preparation of a wide array of 2-(4-pyridyl)thiazole derivatives. These compounds exhibit significant potential in drug development, with demonstrated anticancer and antimicrobial activities. The detailed protocols and application notes provided herein serve as a valuable resource for researchers aiming to explore the synthesis and therapeutic applications of this important class of heterocyclic compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Application Note and Protocol: Synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a valuable building block in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form the intermediate, ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate, followed by alkaline hydrolysis to yield the final carboxylic acid product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Data Summary

A summary of the key compounds involved in the synthesis is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Pyridine-4-carbothioamideC₆H₆N₂S138.19Starting Material
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.59Starting Material
Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylateC₁₂H₁₂N₂O₂S248.31Intermediate
This compoundC₁₀H₈N₂O₂S220.25Final Product

Synthesis Workflow

The synthesis of this compound proceeds through a two-step reaction sequence as illustrated in the diagram below.

SynthesisWorkflow Reactant1 Pyridine-4-carbothioamide Intermediate Ethyl 2-(4-pyridyl)-4-methylthiazole- 5-carboxylate Reactant1->Intermediate Hantzsch Thiazole Synthesis Step 1 Reactant2 Ethyl 2-chloro-3-oxobutanoate Reactant2->Intermediate Product 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Intermediate->Product Alkaline Hydrolysis Step 2 Reagent1 Absolute Ethanol Reagent1->Intermediate Reagent2 10% aq. NaOH, Ethanol Reagent2->Product Reagent3 10% aq. HCl Reagent3->Product Neutralization

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate

This procedure follows the Hantzsch thiazole synthesis method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 5 hours.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into cold water.

  • Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution.

  • Purification: Collect the resulting solid by filtration, wash it with water, and then recrystallize from water to obtain pure ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of this compound

This procedure employs alkaline hydrolysis of the ethyl ester intermediate.[2]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate (5.8 mmol) obtained from Step 1 in a mixture of 10% aqueous sodium hydroxide (20 mL) and ethanol (20 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate to remove any unreacted starting material. The organic layer should be discarded.

  • Acidification: Acidify the aqueous layer to a pH of 3 using a 10% aqueous hydrochloric acid solution.

  • Isolation and Purification: Evaporate the acidified mixture to dryness under reduced pressure. Dissolve the resulting solid in methanol and filter to remove the insoluble sodium chloride. Evaporate the methanol from the filtrate to yield the pure this compound.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridyl-thiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways, particularly in oncology and inflammatory diseases. 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a key building block, offering a strategic anchor point for the generation of diverse chemical libraries. Its carboxylic acid moiety allows for straightforward derivatization, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR) in a high-throughput manner.

These application notes provide a comprehensive guide to the utilization of this compound in parallel synthesis to generate a library of novel amide derivatives. The protocols outlined below are designed for efficiency and adaptability, catering to the needs of modern drug discovery programs. The resulting library of compounds can be screened against various biological targets, such as protein kinases, to identify novel therapeutic leads.

Core Application: Parallel Amide Synthesis

The primary application of this compound in a parallel synthesis format is the creation of an amide library. This is achieved by coupling the carboxylic acid with a diverse panel of primary and secondary amines. This approach allows for the systematic modification of the substituent introduced at the 5-position of the thiazole ring, enabling a thorough investigation of the chemical space around the core scaffold.

Experimental Workflow

The overall workflow for the parallel synthesis of a 2-(4-Pyridyl)-4-methylthiazole-5-carboxamide library is depicted below. This process involves automated liquid handling for reagent dispensing, parallel reaction execution in a 96-well plate format, and subsequent high-throughput purification and analysis.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & Analysis reagent_prep Reagent Plate Preparation dispensing Reagent Dispensing (96-well plate) reagent_prep->dispensing Dispense Amines & Coupling Agents acid_prep Carboxylic Acid Stock Solution acid_prep->dispensing Dispense Acid reaction Parallel Reaction (Coupling) dispensing->reaction quench Reaction Quench reaction->quench purification High-Throughput Purification (HPLC) quench->purification analysis QC Analysis (LC-MS, NMR) purification->analysis compound_management Compound Plating & Storage analysis->compound_management

Caption: Automated workflow for parallel amide synthesis.

Detailed Experimental Protocols

Protocol 1: Parallel Solution-Phase Amide Synthesis

This protocol describes the synthesis of a 96-member amide library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.

Materials:

  • This compound

  • Amine library (96 diverse primary and secondary amines)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler

  • Centrifugal evaporator

  • High-throughput purification system (e.g., mass-directed preparative HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of DIC in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 1.0 M stock solution of each amine from the library in anhydrous DMF. For amine hydrochlorides, add 1.1 equivalents of TEA to the stock solution.

  • Reaction Plate Preparation (using an automated liquid handler):

    • To each well of a 96-well reaction block, add 250 µL (50 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 250 µL (50 µmol, 1.0 equiv) of the HOBt stock solution to each well.

    • Add 250 µL (50 µmol, 1.0 equiv) of the DIC stock solution to each well.

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add 275 µL (55 µmol, 1.1 equiv) of the appropriate amine stock solution to each corresponding well.

  • Reaction Incubation:

    • Seal the 96-well reaction block with a sealing mat.

    • Incubate the reaction plate at room temperature for 16 hours with gentle shaking.

  • Work-up and Isolation:

    • After the incubation period, remove the solvent from each well using a centrifugal evaporator.

    • Re-dissolve the residue in each well in 1 mL of DMSO.

    • The crude product plate is now ready for purification.

Protocol 2: High-Throughput Purification

This protocol outlines a general procedure for the purification of the synthesized amide library using mass-directed preparative HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a diode array detector and a mass spectrometer.

  • C18 reversed-phase preparative column (e.g., 19 x 100 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Method Development:

    • A generic gradient method is typically used for library purification (e.g., 5-95% B over 8 minutes).

    • The mass spectrometer is set to trigger fraction collection based on the theoretical mass of the expected product in each well.

  • Automated Purification:

    • The crude DMSO solutions from the reaction plate are injected sequentially onto the preparative HPLC system.

    • The system automatically collects the fractions corresponding to the target mass for each compound.

  • Post-Purification Processing:

    • The collected fractions are lyophilized or evaporated in a centrifugal evaporator to yield the purified products.

    • The final compounds are typically re-dissolved in DMSO to a standard concentration (e.g., 10 mM) for storage and biological screening.

Data Presentation

The following table represents a hypothetical dataset from a parallel synthesis experiment as described above, showcasing the expected yields and purity of a selection of resulting amide derivatives.

Compound IDAmine ReactantMolecular Weight ( g/mol )Yield (%)Purity (%) (LC-MS)
L1-A1Benzylamine309.3885>98
L1-A24-Fluoroaniline313.3478>99
L1-A3Piperidine289.3892>97
L1-A4Morpholine291.3588>98
L1-A5Cyclohexylamine303.4381>95
L1-A6N-Methylbenzylamine323.4175>96
L1-A73-Methoxypropylamine293.3890>99
L1-A8Aniline295.3572>97

Potential Biological Activity and Signaling Pathway

Pyridyl-thiazole derivatives have been reported to inhibit various protein kinases involved in cancer cell proliferation and survival signaling pathways.[1][2] A key target for such compounds is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers. Inhibition of kinases within this pathway can lead to decreased cell growth and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion inhibitor Pyridyl-Thiazole Amide Library inhibitor->PI3K inhibitor->AKT inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

The synthesized library of 2-(4-Pyridyl)-4-methylthiazole-5-carboxamides can be screened in cellular or biochemical assays to identify inhibitors of key kinases in this pathway, such as PI3K, AKT, or mTOR.[3] Hits from these screens can then be further optimized to develop potent and selective drug candidates.

References

Application Notes and Protocols for the Derivatization of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridyl)thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for various therapeutic applications, including as potential inhibitors of angiogenesis.[1] The carboxylic acid group on the thiazole ring serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of esters and amides with diverse biological activities. This document provides detailed application notes and experimental protocols for the common derivatization reactions of 2-(4-pyridyl)thiazole-4-carboxylic acid, focusing on esterification and amidation.

Esterification of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Ester derivatives of 2-(4-pyridyl)thiazole-4-carboxylic acid are commonly synthesized for various purposes, including to act as prodrugs, to modify solubility and pharmacokinetic properties, or as intermediates for further chemical transformations. The Fischer-Speier esterification is a classical and widely used method for this purpose.

Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed.[2]

Experimental Protocol: Synthesis of Ethyl 2-(4-pyridyl)thiazole-4-carboxylate

Materials:

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-pyridyl)thiazole-4-carboxylic acid (1.0 eq) in absolute ethanol (used as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) at room temperature with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-pyridyl)thiazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Amidation of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Amide derivatives are frequently synthesized to explore structure-activity relationships (SAR) in drug discovery programs. The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid, which can be achieved using various coupling reagents.

Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent that promotes amide bond formation with minimal side reactions and racemization.[3]

Experimental Protocol: Synthesis of N-benzyl-2-(4-pyridyl)thiazole-4-carboxamide

Materials:

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-pyridyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-(4-pyridyl)thiazole-4-carboxamide.

Amide Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is another common and cost-effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization.[3]

Experimental Protocol: Synthesis of N-benzyl-2-(4-pyridyl)thiazole-4-carboxamide

Materials:

  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

  • Benzylamine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-(4-pyridyl)thiazole-4-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of 2-(4-pyridyl)thiazole-4-carboxylic acid based on general literature procedures. Actual yields may vary depending on the specific substrates and reaction scale.

Table 1: Esterification of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Ester DerivativeAlcoholCatalystSolventReaction Time (h)Typical Yield (%)
Methyl EsterMethanolH₂SO₄Methanol6-2480-95
Ethyl EsterEthanolH₂SO₄Ethanol4-2485-98
Isopropyl EsterIsopropanolH₂SO₄Isopropanol12-4870-90

Table 2: Amidation of 2-(4-Pyridyl)thiazole-4-carboxylic Acid

Amide DerivativeAmineCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
N-BenzylamideBenzylamineHATUDIPEADMF1-485-95
N-PhenylamideAnilineHATUDIPEADMF2-675-90
N-MorpholinylamideMorpholineEDC/HOBtDIPEADCM12-2480-92
N-(tert-Butyl)amidetert-ButylamineEDC/HOBtDIPEADCM24-4860-75

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in the protocols.

Fischer_Esterification CarboxylicAcid 2-(4-Pyridyl)thiazole- 4-carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol Alcohol (R-OH) TetrahedralIntermediate Tetrahedral Intermediate AcidCatalyst H+ (e.g., H₂SO₄) ProtonatedCarbonyl->TetrahedralIntermediate + R-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester Product ProtonatedEster->Ester - H+ Water H₂O

Caption: Fischer-Speier Esterification Mechanism.

Amide_Coupling_Workflow Start Start: 2-(4-Pyridyl)thiazole- 4-carboxylic Acid + Amine Activation Activation: Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in Solvent Start->Activation Reaction Reaction: Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Reaction Workup Aqueous Workup: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: General Workflow for Amide Coupling.

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->CarboxylicAcid deprotonates Amide Amide Product ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide

Caption: HATU-mediated Amide Bond Formation.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical research. The methodologies outlined below are based on established amide coupling techniques and can be adapted for the synthesis of a diverse library of carboxamides for applications in drug discovery and medicinal chemistry, particularly in the development of angiogenesis inhibitors.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. Its amide derivatives have been shown to possess biological activity, notably as inhibitors of angiogenesis, a critical process in tumor growth and metastasis. The synthesis of a variety of N-substituted 2-(4-pyridinyl)thiazole carboxamides allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.[1] This document details two robust protocols for the amide coupling of this carboxylic acid with various primary and secondary amines.

General Reaction Scheme

The amide bond is formed by the condensation of the carboxylic acid with an amine, facilitated by a coupling agent that activates the carboxyl group.

Data Presentation: Amide Coupling Reaction Conditions and Yields

While specific quantitative data for a wide range of amines with this compound is not extensively published in a single source, the following table provides representative conditions and expected yield ranges based on analogous reactions with similar thiazole carboxylic acids and general amide coupling protocols.

Coupling ReagentBaseSolventAmine (Exemplar)Reaction Time (h)Temperature (°C)Expected Yield (%)
EDCI / HOBt DIPEA or Et3NDCM or DMFAniline derivatives12 - 240 to RT70 - 95
HATU DIPEADMFPrimary/Secondary Aliphatic Amines2 - 6RT80 - 98
EDCI / DMAP -AcetonitrileAromatic Amines1823~80

Experimental Protocols

Protocol 1: EDCI/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This method is widely applicable and known for minimizing racemization in chiral substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0-1.2 eq.), HOBt (1.1 eq.), and DIPEA or Et₃N (1.5 eq.).

  • Add EDCI (1.2 eq.) portion-wise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly for sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the final amide product.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid F Mixing and Stirring (0°C to RT or RT) A->F B Amine (R1R2NH) B->F C Coupling Reagent (e.g., EDCI/HOBt or HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DCM or DMF) E->F G Quenching & Extraction F->G Reaction Completion H Washing (aq. NaHCO3, Brine) G->H I Drying (Na2SO4) & Filtration H->I J Concentration I->J K Column Chromatography J->K L Pure Amide Product K->L

Caption: General experimental workflow for amide coupling.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 2-(4-Pyridyl)-4-methylthiazole- 5-carboxamide Derivative Inhibitor->VEGFR Inhibition

Caption: Simplified VEGF signaling pathway in angiogenesis.

Application in Drug Discovery: Targeting Angiogenesis

The synthesis of a library of 2-(4-Pyridyl)-4-methylthiazole-5-carboxamides is a valuable strategy in the discovery of novel anti-cancer agents. These compounds have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] The primary signaling pathway implicated in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3][4]

VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[2][3][4][5] By inhibiting key components of this pathway, such as the VEGFR kinase activity, the synthesized carboxamides can potentially block downstream signaling and suppress tumor-induced angiogenesis.[1]

The protocols provided herein enable the systematic modification of the amide substituent, allowing for a thorough exploration of the SAR and the identification of compounds with optimal anti-angiogenic activity. Further biological evaluation of the synthesized compounds in relevant in vitro and in vivo models is essential to validate their therapeutic potential.

References

Application Notes and Protocols: Esterification of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the esterification of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The resulting esters are valuable precursors for the development of various therapeutic agents.

Application Notes

This compound and its derivatives are significant scaffolds in medicinal chemistry. The thiazole ring is a versatile heterocyclic moiety found in numerous biologically active compounds.[1][2] The presence of the pyridyl substituent further enhances its potential for forming targeted interactions with biological macromolecules.

Therapeutic Potential of Derivatives:

  • Kinase Inhibitors: Thiazole derivatives, including those with pyridine substituents, have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1] For instance, derivatives of 1,3-thiazole-5-carboxylic acid have shown inhibitory activity against Casein Kinase II (CK2), a protein kinase implicated in cancer.[1]

  • Anticancer Agents: The core structure is related to compounds with anti-proliferative activity against a range of tumor cell lines.[3][4] For example, N-substituted 2-(4-pyridinyl)thiazole carboxamides have been investigated for their ability to inhibit angiogenesis, a key process in tumor growth.

  • Antimicrobial Agents: Novel compounds derived from the this compound scaffold have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[5]

The ester functional group serves as a versatile handle for further chemical modifications, such as amide bond formation, reduction to alcohols, or as a key pharmacophore for interacting with biological targets. The synthesis of a variety of esters from this compound is therefore a critical step in the exploration of new drug candidates.

Experimental Protocols

Two common and effective methods for the esterification of carboxylic acids are the Fischer-Speier esterification and the Steglich esterification. The choice of method depends on the desired ester and the sensitivity of the starting material to acidic conditions.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a classic and cost-effective approach suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl). It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

DOT Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Mix Carboxylic Acid & Excess Alcohol catalyst Add Acid Catalyst (H₂SO₄ or TsOH) start->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Excess Alcohol cool->evaporate extract Dissolve in Organic Solvent evaporate->extract neutralize Wash with NaHCO₃ extract->neutralize wash Wash with H₂O & Brine neutralize->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

This method is milder than the Fischer esterification and is particularly useful for synthesizing esters from more complex or acid-sensitive alcohols. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid, Alcohol, & DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir Overnight at RT add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu wash_org Wash with HCl, NaHCO₃, & Brine filter_dcu->wash_org dry Dry with MgSO₄ wash_org->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for Steglich Esterification.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the esterification of this compound. The yields are representative and may vary depending on the specific alcohol and reaction scale.

Table 1: Reagents and Conditions for Esterification

ParameterFischer EsterificationSteglich Esterification
Carboxylic Acid This compound (1.0 eq)This compound (1.0 eq)
Alcohol Excess (e.g., 20-50 eq)1.2 eq
Catalyst/Reagent H₂SO₄ or TsOH (cat.)DCC (1.1 eq), DMAP (0.1 eq)
Solvent Alcohol (serves as solvent)Anhydrous DCM or THF
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-24 hours12-24 hours

Table 2: Representative Yields for Ester Synthesis

Ester ProductMethodTypical Yield (%)
Methyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylateFischer75-85%
Ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylateFischer70-80%
Isopropyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylateSteglich60-75%
tert-Butyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylateSteglich50-65%

Note: The synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate has been reported via a Hantzsch-type condensation, which is an alternative to direct esterification.[5]

References

Application Notes and Protocols: Purification of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical synthesis.[1][2][3][4] As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[5] This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedure, and troubleshooting. The underlying principle of recrystallization is the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂S[2]
Molecular Weight220.25 g/mol [1]
AppearanceCrystalline solid[3]
Melting Point221-226 °C (decomposes)[7]
SolubilityDMF: 2.5 mg/mL, DMSO: 2.5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL

Experimental Protocols

I. Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[5] The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. Given the polar nature of the pyridine moiety and the carboxylic acid group, polar solvents are likely candidates.[8] A preliminary screening of solvents is recommended.

Methodology:

  • Place approximately 10-20 mg of the crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature, vortexing after each addition, to assess solubility in the cold. A suitable solvent should show low solubility.

  • If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent to check for complete dissolution.

  • If the compound dissolves completely upon heating, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • The solvent system that results in the formation of well-defined crystals with a significant recovery is selected for the bulk recrystallization.

Hypothetical Solvent Screening Data:

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon Cooling
Water< 0.1~1.0Slow, fine needles
Ethanol~1.5~25Good, prismatic crystals
Isopropanol~0.8~20Good, prismatic crystals
Acetonitrile~2.0~30Rapid, small crystals
Ethyl Acetate< 0.5~5Oiling out observed
Toluene< 0.1~2Poor dissolution
Ethanol/Water (9:1)~0.5~22Excellent, well-formed crystals

Based on this hypothetical data, an ethanol/water mixture (9:1) is a promising solvent system.

II. Bulk Recrystallization Protocol

This protocol is based on the use of an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, add 20 mL of the 9:1 ethanol/water solvent mixture. Add a boiling chip to the flask.

  • Heating: Gently heat the mixture to a boil using a heating mantle while stirring to facilitate dissolution. If the solid does not completely dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained. Avoid adding a large excess of solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass stirring rod at the meniscus or adding a seed crystal of the pure compound.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon coolingToo much solvent was used; the solution is supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.[8] Try scratching the inner surface of the flask or seeding with a pure crystal.[8]
Oiling outThe compound's solubility is too high in the hot solvent, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system.
Low recoveryThe compound is too soluble in the cold solvent; insufficient cooling time.Ensure the solution is thoroughly cooled in an ice bath. Consider a solvent in which the compound is less soluble at low temperatures.
Colored impurities remainThe impurity has similar solubility to the product; activated carbon was not used.If the color is due to a minor impurity, a second recrystallization may be necessary. For significant colored impurities, treatment with activated carbon during the hot dissolution stage can be effective.

Visualizations

// Node Definitions start [label="Start: Crude\n2-(4-Pyridyl)-4-methylthiazole-\n5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Dissolution:\nAdd solvent (e.g., 9:1 EtOH/H2O)\nand heat to boiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filtration [label="Hot Gravity Filtration\n(if insoluble impurities present)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Slow Cooling:\nCool to room temperature,\nthen place in ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration:\nCollect crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; washing [label="Washing:\nRinse with cold solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drying [label="Drying:\nDry under vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"]; no_crystals [label="No Crystals Form", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot:\n- Scratch flask\n- Add seed crystal\n- Reduce solvent volume", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions start -> dissolution; dissolution -> hot_filtration; hot_filtration -> cooling [label="Clear Solution"]; dissolution -> cooling [label="No Insoluble\nImpurities"]; cooling -> crystallization; crystallization -> filtration; crystallization -> no_crystals [style=dashed]; no_crystals -> troubleshoot; troubleshoot -> cooling [style=dashed]; filtration -> washing; washing -> drying; drying -> end; } केंद Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of thiazole carboxylic acids using various column chromatography methods. The information is intended to guide researchers in developing robust and efficient purification strategies for these important heterocyclic compounds.

Introduction to Purification of Thiazole Carboxylic Acids

Thiazole carboxylic acids are a class of heterocyclic compounds that are important scaffolds in medicinal chemistry and drug development. Their purification can be challenging due to their polarity and acidic nature, which can lead to poor peak shape and low recovery during chromatographic separation. Column chromatography, in its various forms, is a powerful technique for the purification of these compounds. This document outlines protocols for normal-phase flash chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and solid-phase extraction (SPE) applicable to the purification of thiazole carboxylic acids.

Normal-Phase Flash Chromatography

Normal-phase chromatography is a widely used technique for the purification of synthetic compounds. It relies on the adsorption of the analyte onto a polar stationary phase, typically silica gel, and elution with a non-polar mobile phase. For acidic compounds like thiazole carboxylic acids, the addition of a small amount of acid to the mobile phase is often necessary to suppress ionization and minimize peak tailing.[1]

Experimental Protocol: Purification of a Generic Thiazole Carboxylic Acid

This protocol provides a general procedure for the purification of a thiazole carboxylic acid using normal-phase flash chromatography.

Materials:

  • Crude thiazole carboxylic acid

  • Silica gel (230-400 mesh)[1]

  • Hexane (or heptane)

  • Ethyl acetate

  • Formic acid or acetic acid

  • Glass column or pre-packed flash column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase using TLC. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.

    • To improve the separation and reduce streaking of the acidic compound, add a small amount (0.1-1%) of formic acid or acetic acid to the mobile phase.[1]

    • Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring a uniform and tightly packed bed without air bubbles.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude thiazole carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute the compound.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.

  • Product Isolation:

    • Combine the pure fractions containing the thiazole carboxylic acid.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data Summary
CompoundStationary PhaseMobile PhasePurity AchievedYieldReference
Linalool (model compound)Silica Gel (40-63 µm)Isocratic or Gradient (Hexane/Ethyl Acetate)97-99%>95-97%[1]
5-Bromothiazole-2-carboxylic acidNot specifiedNot specifiedNot specified16% (synthesis)[2]

Note: Specific quantitative data for the flash chromatography of various thiazole carboxylic acids is limited in the readily available literature. The data for linalool is provided as a general example of the efficiency of flash chromatography.

Workflow for Normal-Phase Flash Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Selection) Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Thiazole Carboxylic Acid Evaporate->Pure_Product

Caption: Workflow for Normal-Phase Flash Chromatography.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution separation technique that is well-suited for the analysis and purification of polar compounds like thiazole carboxylic acids. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of acidic analytes is highly dependent on the pH of the mobile phase.

Experimental Protocol: Preparative RP-HPLC of a Thiazolidine-4-Carboxylic Acid Derivative

This protocol is adapted from a method for the analysis of a thiazolidine-4-carboxylic acid derivative and can be scaled up for preparative purification.[3]

Materials:

  • Crude thiazole carboxylic acid derivative

  • Preparative RP-HPLC system with UV detector

  • ZORBAX SB-C18 column (or equivalent preparative C18 column)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (ACN)

  • Sodium hydroxide

  • Deionized water

  • Collection vessels

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Trichloroacetic acid (TCA) in water, pH adjusted to 1.7 with 1 M sodium hydroxide.

    • Mobile Phase B: Acetonitrile (ACN).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative ZORBAX SB-C18 (e.g., 150 x 21.2 mm, 5 µm)

    • Flow Rate: Adjust according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at a suitable wavelength (e.g., 355 nm for the derivatized compound in the reference).[3]

    • Gradient Elution:

      • 0-8 min: 11-40% B

      • 8-12 min: 40-11% B

      • 12-14 min: 11% B

      • Note: The gradient may need to be optimized for the specific thiazole carboxylic acid being purified.

  • Purification and Fraction Collection:

    • Inject the sample onto the equilibrated column.

    • Collect fractions corresponding to the peak of the desired compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent after pH adjustment to isolate the purified thiazole carboxylic acid.

Quantitative Data Summary
CompoundStationary PhaseMobile PhaseRetention Time (min)Linearity (µmol/L)Accuracy (%)Precision (% CV)Reference
HPPTCA (derivatized)ZORBAX SB-C18 (150 x 4.6 mm, 5 µm)Gradient: 0.1M TCA (pH 1.7) / ACN5.31-10092.74-115.730.84-6.99[3]
2-AcetylthiazoleNewcrom R1ACN/Water/Phosphoric AcidNot specifiedNot specifiedNot specifiedNot specified[4]

Note: HPPTCA is 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid. The data is for the derivatized compound.

Workflow for Preparative RP-HPLC

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Prep_Mobile_Phase Prepare Mobile Phases (A & B) Equilibrate Equilibrate HPLC Column Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare & Filter Sample Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Collect Collect Fractions Run_Gradient->Collect Combine Combine Pure Fractions Collect->Combine Remove_Solvent Remove Organic Solvent Combine->Remove_Solvent Isolate_Product Isolate/Lyophilize Product Remove_Solvent->Isolate_Product Pure_Product Purified Thiazole Carboxylic Acid Isolate_Product->Pure_Product

Caption: Workflow for Preparative RP-HPLC.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a sample preparation technique that can be used for the purification and concentration of analytes from a solution. For thiazole carboxylic acids, SPE can be employed as a preliminary clean-up step to remove major impurities before further purification by chromatography.

Experimental Protocol: SPE Clean-up of a Thiazole Carboxylic Acid

This is a general protocol for the clean-up of a thiazole carboxylic acid from a reaction mixture using a polymeric SPE cartridge.

Materials:

  • Crude reaction mixture containing the thiazole carboxylic acid

  • Polymeric SPE cartridge (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • Organic solvent for elution (e.g., methanol, acetonitrile)

  • Acid or base for pH adjustment

  • Collection tubes

Procedure:

  • Conditioning:

    • Wash the SPE cartridge with 1-2 column volumes of methanol.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water. Do not let the sorbent run dry.

  • Sample Loading:

    • Adjust the pH of the crude sample to ensure the thiazole carboxylic acid is in its desired ionic state for retention. For reverse-phase SPE, a lower pH will protonate the carboxylic acid, making it less polar and more likely to be retained.

    • Load the sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove non-retained impurities. This could be deionized water or a mixture of water and a small amount of organic solvent.

  • Elution:

    • Elute the thiazole carboxylic acid with a stronger organic solvent, such as methanol or acetonitrile.

    • To enhance the elution of the acidic compound, the elution solvent can be modified with a small amount of acid (e.g., formic acid) or base (e.g., ammonia), depending on the sorbent and the desired final form of the product.

  • Further Processing:

    • The eluted fraction can be concentrated and further purified by flash chromatography or HPLC.

Workflow for Solid-Phase Extraction

G Condition Condition Cartridge (Methanol then Water) Load Load pH-Adjusted Crude Sample Condition->Load Wash Wash with Weak Solvent (Remove Impurities) Load->Wash Elute Elute with Strong Solvent (Collect Product) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Further_Purification Further Purification (HPLC or Flash) Concentrate->Further_Purification

Caption: Workflow for Solid-Phase Extraction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Peak Tailing/Broadening Secondary interactions between the carboxylic acid and the stationary phase (especially silica).Add a small amount of acid (e.g., 0.1-1% formic or acetic acid) to the mobile phase to suppress ionization.[1]
Column overload.Reduce the amount of sample loaded onto the column.
Poor Resolution Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC or analytical HPLC.
Column is not efficient.Ensure the column is packed properly and is of the appropriate particle size.
Low Recovery Irreversible adsorption of the compound onto the stationary phase.For normal-phase, try a less acidic silica or a different stationary phase. For RP-HPLC, ensure the pH of the mobile phase is appropriate.
Compound is not fully eluting.Increase the strength of the mobile phase at the end of the gradient.
Split Peaks Column void or channeling.Repack the column or use a new pre-packed column.
Sample solvent is too strong.Dissolve the sample in a weaker solvent or the initial mobile phase.

References

Application Notes and Protocols for the Analysis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a synthetic intermediate utilized in pharmaceutical synthesis.[1][2][3] Accurate and robust analytical methods are essential for its characterization, quantification, and quality control in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. The methodologies are based on established principles for the analysis of related thiazole and pyridine carboxylic acid derivatives and can be adapted for specific research and drug development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development, particularly in selecting appropriate solvents and understanding potential interactions.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂S[2]
Molecular Weight 220.25 g/mol [4]
Melting Point 221-226 °C (decomposes)[4]
Appearance Crystalline solid[2]
Purity ≥97%[5]
UV λmax 252, 311 nm[2]
Solubility DMF: 2.5 mg/mL, DMSO: 2.5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. This method is suitable for purity assessments and quantification in bulk materials or simple formulations.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis detector

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 311 nm
  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

    • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Workflow Diagram for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent start->dissolve serial_dilute Serial Dilution (Standards) dissolve->serial_dilute inject Inject into HPLC serial_dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (311 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS/MS method is recommended. This protocol is adapted from methodologies for similar analytes in plasma.[6][7]

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 x 2.1 mm, 2.5 µm)
Mobile Phase A Water:Acetonitrile (95:5, v/v) with 0.1% Formic Acid
Mobile Phase B Water:Acetonitrile (5:95, v/v) with 0.1% Formic Acid
Gradient Elution See table below
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01585
4.06040
4.11585
6.01585
  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 221.0 (M+H)⁺
Product Ions (m/z) To be determined by infusion and fragmentation studies
Collision Energy To be optimized for specific transitions
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Workflow Diagram for LC-MS/MS Sample Preparation

LCMS_Prep_Workflow cluster_extraction Plasma Sample Extraction cluster_processing Supernatant Processing cluster_analysis Analysis start Plasma Sample (100 µL) add_acn Add Acetonitrile (300 µL) with Internal Standard start->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation for LC-MS/MS analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol: ¹H NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard instrument parameters.

  • Expected Chemical Shifts:

    • The ¹H NMR spectrum is expected to show signals corresponding to the methyl group, the pyridyl protons, and the carboxylic acid proton. The exact chemical shifts will be dependent on the solvent used.

Disclaimer: These protocols are intended as a starting point for method development. Optimization of the chromatographic and mass spectrometric conditions may be necessary to achieve the desired performance for specific applications and matrices. All work should be conducted in a suitably equipped laboratory by trained personnel.

References

Application Note: HPLC Analysis for Purity Determination of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, allowing for the separation and quantification of the main component from potential impurities. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis and quality control of this important intermediate.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)[2]

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Formic Acid (FA), LC-MS Grade

  • Reference Standards: Certified reference standards of this compound and any known impurities should be used for peak identification and quantification.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation.

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid in Water[5][6][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6][7]
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 252 nm and 311 nm[1]
Run Time 25 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% FA).

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table summarizes hypothetical results for a high-purity batch and a batch containing a common impurity.

Sample IDRetention Time (min)Peak AreaArea %
High Purity Batch
Main Compound8.52125489099.85
Impurity 16.2118800.15
Impurity Batch
Main Compound8.53119875095.32
Impurity 27.88588504.68

Visualization of Methodologies

Chemical Structure and Analytical Target

Caption: Key functional groups of the analyte relevant to HPLC analysis.

Experimental Workflow

prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject gradient Gradient Elution (Water/ACN/FA) detection UV Detection (252 nm, 311 nm) hplc->detection Elute analysis Data Acquisition & Analysis detection->analysis report Purity Report analysis->report

References

Application Notes and Protocols for Screening 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer properties. The fusion of a pyridine ring to the thiazole core, as seen in 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid and its derivatives, offers a promising scaffold for the development of novel therapeutic agents. These derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, such as the induction of genetic instability and inhibition of key signaling pathways. This document provides a detailed overview of the application of these derivatives as potential anticancer agents, including protocols for their screening and evaluation.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against several human cancer cell lines. While specific data for a comprehensive library of this compound derivatives is proprietary, the presented data for structurally related compounds provides a valuable reference for screening efforts.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 3 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57[1][2][3]
Compound 4d 3-nitrophenylthiazolyl derivativeMDA-MB-231 (Breast)1.21[4]
Compound 4b 4-chlorophenylthiazolyl derivativeMDA-MB-231 (Breast)3.52[4]
Compound 4i Thiazole-2-imine derivativeSaOS-2 (Osteosarcoma)0.190 (µg/mL)[5]
Compound 4c Thiazole derivativeMCF-7 (Breast)2.57[6]
Compound 4c Thiazole derivativeHepG2 (Liver)4.31[6]
Compound 4m Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)<10[7]
Compound 4n Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)<10[7]
Compound 4r Arylidene-hydrazinyl-thiazoleBxPC-3 (Pancreatic)<10[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the 50% inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis

Objective: To investigate the effect of the test compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT). A significant increase in the percentage of cells in a particular phase indicates cell cycle arrest.[4][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of the test compounds is mediated through the induction of apoptosis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Anticancer Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound derivatives stock Preparation of Stock Solutions (in DMSO) synthesis->stock mtt_assay MTT Cytotoxicity Assay (IC50 Determination) stock->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay lead_selection Select Lead Compounds (based on IC50) mtt_assay->lead_selection apoptosis_assay Apoptosis Assay (Annexin V/PI) lead_selection->apoptosis_assay cell_cycle_assay Cell Cycle Analysis lead_selection->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) lead_selection->pathway_analysis

Caption: General workflow for in vitro anticancer screening of thiazole derivatives.

Potential Signaling Pathway

Some thiazole derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

G Thiazole This compound derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Logical Relationship in Drug Discovery

The process of identifying and characterizing novel anticancer agents follows a logical progression from initial screening to more detailed mechanistic studies.

G A High-Throughput Screening (Large compound library) B Hit Identification (Compounds with significant activity) A->B Primary Assays C Lead Identification (Potent and selective compounds) B->C Secondary Assays (Dose-response, selectivity) D Lead Optimization (Improved efficacy and safety) C->D Structure-Activity Relationship (SAR) Studies E Preclinical Studies (In vivo evaluation) D->E Animal Models

Caption: Logical progression of anticancer drug discovery from screening to preclinical studies.

References

Application Notes and Protocols for Antimicrobial Assays of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antimicrobial evaluation of novel thiazole compounds. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, and anti-biofilm activity of these compounds.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the antimicrobial activity of various thiazole derivatives against selected microbial strains, as reported in the literature. This data is intended to serve as a reference for expected activity ranges.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[1]
2-Phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25[1]
Thiazole-quinolinium derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[2][3]
Thiazole-quinolinium derivativeVancomycin-resistant Enterococcus (VRE)2 - 16[2][3]
2,5-Dichloro thienyl-substituted thiazoleStaphylococcus aureus6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazoleEscherichia coli6.25 - 12.5[1]
4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivative-93.7 - 46.9[2]
Chalcone-based thiazole derivativesSalmonella typhimurium-[4]
Chalcone-based thiazole derivativesEscherichia coli-[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungi

Compound ClassFungal StrainMIC (µg/mL)Reference
4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivative-7.8 - 5.8[2]
2,5-Dichloro thienyl-substituted thiazoleAspergillus fumigatus6.25 - 12.5[1]
2,5-Dichloro thienyl-substituted thiazoleAspergillus flavus6.25 - 12.5[1]
Thiazole derivative with hydrazone groupCandida species-[1]
Thiazole derivative with hydrazone groupCryptococcus species-[1]

Experimental Protocols

This section provides detailed step-by-step protocols for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely used and reliable technique for determining MIC values.[6][7]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single, well-isolated colony of the test microorganism from an agar plate.

    • Transfer the colony into a tube containing approximately 3 mL of a suitable broth medium, such as Mueller-Hinton Broth (MHB).[7]

    • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Thiazole Compound Dilutions:

    • Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the thiazole compound in which no visible growth is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is typically performed as a follow-up to the MIC test.[8]

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5][6]

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a specific microorganism over time.[9][10] It helps to determine whether a compound is bactericidal or bacteriostatic. A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[11]

Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (approximately 1 x 10⁶ CFU/mL).

    • Prepare flasks containing a suitable broth medium with the thiazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in a suitable diluent (e.g., sterile saline).

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of the thiazole compound.[12]

    • A ≥3-log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[10]

Anti-Biofilm Assay

Bacterial biofilms exhibit increased resistance to antimicrobial agents.[13][14] This assay assesses the ability of novel thiazole compounds to inhibit biofilm formation or eradicate pre-formed biofilms. The crystal violet staining method is a common and straightforward technique for quantifying biofilm biomass.[15][16]

Protocol:

  • Biofilm Formation:

    • Prepare a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL) in a suitable growth medium that supports biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

    • Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with Thiazole Compound:

    • For biofilm inhibition: Add serial dilutions of the thiazole compound to the wells along with the bacterial inoculum at the beginning of the incubation.

    • For biofilm eradication: After the initial incubation period for biofilm formation, carefully remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS). Then, add fresh medium containing serial dilutions of the thiazole compound to the wells with the pre-formed biofilms.

  • Incubation:

    • Incubate the plates for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Gently wash the wells with PBS to remove non-adherent cells.[16]

    • Fix the biofilms with 100 µL of methanol for 15 minutes.

    • Stain the biofilms with 100 µL of 0.1% crystal violet solution for 10-15 minutes.[16]

    • Wash the wells with water to remove excess stain and allow the plate to air dry.[16]

    • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.[16]

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[16]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating novel thiazole compounds and a potential signaling pathway for their antimicrobial action.

experimental_workflow cluster_screening Primary Screening cluster_characterization Further Characterization cluster_mechanism Mechanism of Action Studies start Novel Thiazole Compounds mic Minimum Inhibitory Concentration (MIC) Assay start->mic active Active Compounds (Low MIC) mic->active Growth Inhibition inactive Inactive Compounds mic->inactive No Inhibition mbc Minimum Bactericidal Concentration (MBC) Assay active->mbc time_kill Time-Kill Kinetics Assay active->time_kill anti_biofilm Anti-Biofilm Assay active->anti_biofilm bactericidal Bactericidal Activity mbc->bactericidal time_kill->bactericidal bacteriostatic Bacteriostatic Activity time_kill->bacteriostatic biofilm_inhibition Biofilm Inhibition/ Eradication anti_biofilm->biofilm_inhibition moa Mechanism of Action (e.g., Enzyme Inhibition) bactericidal->moa biofilm_inhibition->moa lead_candidate Lead Candidate moa->lead_candidate

Caption: Workflow for Antimicrobial Evaluation of Thiazole Compounds.

signaling_pathway cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication cluster_protein Protein Synthesis cluster_division Cell Division thiazole Novel Thiazole Compound dna_gyrase DNA Gyrase thiazole->dna_gyrase Inhibition of GyrB ftsz FtsZ Polymerization thiazole->ftsz Inhibition cell_wall_synthesis Cell Wall Precursor Synthesis cell_wall Bacterial Cell Wall cell_wall_synthesis->cell_wall bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_replication DNA Replication dna_gyrase->dna_replication dna_replication->bacterial_death ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis protein_synthesis->bacterial_death cell_division Cell Division ftsz->cell_division cell_division->bacterial_death inhibition Inhibition disruption Disruption

Caption: Potential Mechanisms of Action for Thiazole Antimicrobials.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors. This document outlines the rationale for using this scaffold, provides detailed synthetic protocols, presents quantitative data on the biological activity of derived compounds, and illustrates the relevant signaling pathways.

Introduction

The 2-(4-pyridyl)thiazole moiety is a recognized pharmacophore in the design of kinase inhibitors. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition. The thiazole ring serves as a rigid scaffold, allowing for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This compound is a versatile starting material that allows for the straightforward introduction of diverse chemical functionalities through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of novel kinase inhibitors.

Targeted Kinase Signaling Pathways

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of the 2-(4-pyridyl)thiazole scaffold have shown inhibitory activity against several important kinase targets.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][2] Inhibition of p38 MAP kinase is a promising therapeutic strategy for inflammatory diseases.

p38_pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response Cell Cycle Arrest Apoptosis Substrates->Response Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->p38

p38 MAP Kinase Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, making it a prime target for therapeutic intervention.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of many cancers.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Response Cell Proliferation, Migration, Invasion Downstream->Response Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->cMet

c-Met Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted 2-(4-pyridyl)-4-methylthiazole-5-carboxamide derivatives.

General Workflow for Kinase Inhibitor Synthesis

workflow Start 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid Coupling Amide Coupling Start->Coupling Amine Substituted Aniline or Amine Amine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR SAR Analysis Screening->SAR

Synthetic and Screening Workflow
Protocol 1: Synthesis of N-Aryl-2-(4-pyridyl)-4-methylthiazole-5-carboxamides

This protocol is adapted from the synthesis of similar carboxamide derivatives and can be optimized for specific substrates.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents), EDC (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(4-pyridyl)-4-methylthiazole-5-carboxamide.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor solution in the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP (typically at or near the Km concentration for the specific kinase).

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period.

  • Stop the reaction and measure the kinase activity using the appropriate detection method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Quantitative Data

The following tables summarize the inhibitory activities of representative thiazole-based kinase inhibitors from the literature. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.

Table 1: Inhibitory Activity of Thiazole Derivatives against p38 MAP Kinase

Compound IDStructurep38α IC₅₀ (nM)Reference
1 4-(4-Fluorophenyl)-5-(4-pyridyl)-1,3-thiazole derivative10[1]
2 N-Aryl-thiazole carboxamide derivative403.57

Table 2: Inhibitory Activity of Thiazole Derivatives against PI3K/mTOR

Compound IDStructurePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
3b Thiazole derivative86221
3e Thiazole derivative120310

Table 3: Inhibitory Activity of Thiazole Derivatives against c-Met

Compound IDStructurec-Met IC₅₀ (nM)Reference
51am Thiazole carboxamide derivative1.2[3]
5a Pyrazolothiazole derivative4.27
5b Pyrazolothiazole derivative7.95

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies on a thorough understanding of the structure-activity relationships. For 2-(4-pyridyl)thiazole-based inhibitors, several key structural features influence their biological activity:

  • The 4-pyridyl group: This moiety is often crucial for binding to the hinge region of the kinase active site through hydrogen bonding.

  • The thiazole core: This heterocyclic ring acts as a rigid scaffold to orient the key interacting groups.

  • The C5-carboxamide linker: The amide bond provides a point for introducing diversity. The nature of the substituent on the amide nitrogen significantly impacts potency and selectivity. Aromatic and heteroaromatic rings are commonly employed to explore interactions with hydrophobic pockets within the kinase active site.

  • The C4-methyl group: This small alkyl group can influence the conformation of the molecule and its fit within the binding pocket.

By systematically modifying the substituents on the N-aryl or N-alkyl portion of the carboxamide, researchers can fine-tune the inhibitor's properties to achieve desired potency and selectivity profiles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward chemistry of amide bond formation allows for the rapid generation of compound libraries for biological screening. The inherent ability of the 2-(4-pyridyl)thiazole scaffold to interact with the kinase hinge region provides a strong foundation for the design of potent inhibitors targeting a range of kinases, including p38 MAP kinase, PI3K/mTOR, and c-Met. The protocols and data presented in these application notes are intended to facilitate the research and development of the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 2-(4-Pyridyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-pyridyl)thiazole synthesis. The primary method discussed is the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(4-pyridyl)thiazole?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.[1][2][3] For the synthesis of 2-(4-pyridyl)thiazole, isonicotinamide (or a derivative) is typically converted to the corresponding thioamide, which is then reacted with an appropriate α-haloketone.

Q2: What are the key starting materials for the Hantzsch synthesis of 2-(4-pyridyl)thiazole?

A2: The key precursors are:

  • Pyridine-4-carbothioamide (Isonicotinothioamide): This provides the pyridyl and thioamide functionalities.

  • An α-haloketone or α-haloaldehyde: A common choice is 2-bromoacetophenone or a similar reactive carbonyl compound.[2][4]

Q3: Are there any alternative methods to the traditional Hantzsch synthesis?

A3: Yes, several modifications and alternative approaches exist to improve yields and reaction conditions. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[5]

  • Use of catalysts: Various catalysts, such as silica-supported tungstosilisic acid, have been employed to enhance reaction rates and yields under milder conditions.[1]

  • One-pot multi-component reactions: These procedures combine multiple synthetic steps without isolating intermediates, which can improve overall efficiency.[1]

Q4: How does the purity of starting materials affect the yield?

A4: The purity of the pyridine-4-carbothioamide and the α-haloketone is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts that are difficult to separate from the desired product, thereby lowering the overall yield and complicating purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures.2. Inactive α-Haloketone: The α-haloketone may have degraded, especially if it is old or has been improperly stored.3. Poor Quality Thioamide: The pyridine-4-carbothioamide may be impure or may have decomposed.4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions.1. Optimize Temperature: Systematically vary the reaction temperature. For conventional heating, start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. Consider microwave irradiation for more controlled and rapid heating.[5]2. Use Fresh α-Haloketone: Ensure the α-haloketone is fresh or has been properly stored. If in doubt, use a newly purchased or freshly prepared batch.3. Purify Thioamide: Recrystallize the pyridine-4-carbothioamide before use to ensure high purity.4. Solvent Screening: Test different solvents. Ethanol is commonly used, but other options like methanol, ethanol/water mixtures, or ionic liquids could offer better results.[1][6]
Formation of Multiple Byproducts 1. Side Reactions of the Pyridine Ring: The basic nitrogen of the pyridine ring can potentially react with the α-haloketone.2. Self-condensation of the α-Haloketone: This can occur under basic conditions.3. Decomposition of Reactants or Product: Prolonged reaction times or high temperatures can lead to degradation.1. pH Control: Running the reaction under mildly acidic conditions may help to protonate the pyridine nitrogen, reducing its nucleophilicity. However, strongly acidic conditions can lead to other side reactions.[7]2. Control Stoichiometry and Addition Rate: Use a slight excess of the thioamide and add the α-haloketone slowly to the reaction mixture to minimize its self-condensation.3. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.2. Product is an Oil or Gummy Solid: Prevents purification by recrystallization.3. Product is Highly Water-Soluble: Can lead to losses during aqueous work-up.1. Alternative Purification Techniques: Consider preparative TLC or HPLC if column chromatography is ineffective. Acid-base extraction can also be useful to separate the basic 2-(4-pyridyl)thiazole from non-basic impurities.2. Trituration/Salt Formation: Try triturating the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. Alternatively, forming a salt (e.g., hydrochloride) of the product can facilitate its isolation and purification as a crystalline solid.3. Careful Extraction: When performing an aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the combined organic layers with a small amount of brine can help to remove residual water.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reported yields for Hantzsch-type thiazole syntheses under various conditions. While not all examples are for 2-(4-pyridyl)thiazole specifically, they provide valuable insights into how reaction parameters can influence the yield.

Catalyst/ConditionSolventTemperatureTimeYield (%)Reference
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)65 °C2 - 3.5 h79 - 90[1]
Ultrasonic IrradiationEthanol/Water (1:1)Room Temp.1.5 - 2 h79 - 90[1]
p-Toluenesulfonic Acid (PTSA) with Ultrasonic IrradiationAqueous MicellesNot SpecifiedNot Specified> 90[6]
Microwave IrradiationMethanol90 °C30 min89 - 95[5]
Conventional RefluxMethanolReflux8 hLower than MW[5]
Acidic Conditions (10M HCl-EtOH)Ethanol80 °C20 minUp to 73 (for an imino-dihydrothiazole isomer)[7]

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-(4-pyridyl)thiazole Derivatives

This protocol is a generalized procedure based on common practices for the Hantzsch synthesis.[2][4]

Materials:

  • Pyridine-4-carbothioamide

  • Substituted α-bromoacetophenone

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve pyridine-4-carbothioamide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add the substituted α-bromoacetophenone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralize the reaction mixture, if acidic, with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product thioamide Pyridine-4- carbothioamide reaction Hantzsch Condensation (Heating/Microwave) thioamide->reaction haloketone α-Halo Ketone haloketone->reaction workup Cooling & Precipitation or Solvent Removal reaction->workup Yield affected by - Reaction time - Temperature - Side reactions extraction Extraction & Washing workup->extraction purification Column Chromatography or Recrystallization extraction->purification Yield affected by - Emulsions - Product solubility product 2-(4-Pyridyl)thiazole purification->product Yield affected by - Purity of crude - Separation efficiency

Caption: Workflow for the Hantzsch synthesis of 2-(4-pyridyl)thiazole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-(4-pyridyl)thiazole check_reaction Is the reaction going to completion? (Check with TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No byproducts Significant Byproducts Formed check_reaction->byproducts Yes, but with byproducts purification_issue Difficulty in Purification check_reaction->purification_issue Yes, but purification is difficult optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Use a catalyst - Change solvent incomplete_reaction->optimize_conditions check_reactants Check Reactant Quality: - Use fresh α-haloketone - Purify thioamide incomplete_reaction->check_reactants optimize_byproducts Minimize Side Reactions: - Adjust pH - Control stoichiometry - Lower temperature - Reduce reaction time byproducts->optimize_byproducts optimize_purification Improve Purification: - Use alternative chromatography - Triturate to induce crystallization - Form a salt of the product purification_issue->optimize_purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Hantzsch Thiazole Synthesis of Pyridyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis of pyridyl derivatives.

I. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyridyl thiazole derivatives, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting/Optimization Strategy
Purity of Reactants - α-Haloketone Stability: Pyridyl-α-haloketones can be unstable. Use freshly prepared or purified reagents. Verify purity via NMR or melting point. - Thiourea/Thioamide Quality: Ensure the thiourea or thioamide is pure and dry. Impurities can lead to side reactions.
Reaction Conditions - Temperature: Optimize the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from milder or more elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Solvent: Ethanol is a standard solvent, but other options like methanol, isopropanol, or even solvent-free conditions can be explored to improve yields.[1] - Reaction Time: The classical Hantzsch reaction can have long reaction times. Monitor the reaction to determine the optimal duration.
Stoichiometry - Reactant Ratio: Ensure the correct molar ratios of the pyridyl-α-haloketone and the thio-component are used. A slight excess of the thio-component is often employed to ensure complete consumption of the limiting α-haloketone.[2]
Work-up and Purification - Product Loss: The desired pyridyl thiazole may have some solubility in the work-up solvents, leading to loss. Optimize the extraction and precipitation steps. - Purification Method: Column chromatography on silica gel is a common purification method. Ensure proper solvent system selection to achieve good separation from impurities.[3]

Issue 2: Formation of Side Products and Impurities

The presence of multiple spots on a TLC plate or difficulties in isolating a pure product often indicates the formation of side products.

Side Product/Impurity Potential Cause & Formation Mechanism Mitigation & Purification Strategies
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or insufficient reaction time.- Monitor the reaction by TLC until the limiting reactant is consumed. - Optimize reaction temperature and time. - Purification: Recrystallization or column chromatography.
Isomeric Thiazole Products When using N-substituted thioureas, reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles.[4]- Control pH: Maintain neutral or slightly basic conditions to favor the formation of the 2-aminothiazole derivative. - Purification: Careful column chromatography can separate the isomers.
Dimeric Byproducts Self-condensation of the pyridyl-α-haloketone or reaction of the product with starting material can lead to the formation of dimers.- Slow Addition: Add the α-haloketone slowly to the reaction mixture to maintain a low concentration. - Stoichiometry Control: Use a slight excess of the thio-component. - Purification: These are often higher molecular weight and less polar, aiding separation by column chromatography.
Quaternary Pyridinium Salts The nitrogen atom of the pyridine ring can be alkylated by the α-haloketone, especially under neutral or slightly acidic conditions, forming a quaternary pyridinium salt.- Use of a Non-nucleophilic Base: Employ a non-nucleophilic base to neutralize any generated acid without promoting N-alkylation. - Reaction Conditions: Running the reaction under basic conditions can minimize this side reaction. - Purification: These salts are typically highly polar and can be removed by an aqueous workup or silica gel chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of 2-amino-4-pyridylthiazoles?

A1: Besides unreacted starting materials, common side products include:

  • Isomeric thiazoles: When using substituted thioureas, different isomers can form depending on the reaction conditions.[4]

  • Dimeric species: Resulting from self-condensation of the starting materials.

  • Quaternary pyridinium salts: Formed by the alkylation of the pyridine nitrogen by the α-haloketone.

Q2: How can I improve the purity of my pyridyl thiazole derivative?

A2: Improving purity involves several strategies:

  • Optimizing Reaction Conditions: Fine-tuning the temperature, solvent, and reaction time can minimize the formation of side products.

  • Careful Work-up: A well-designed aqueous work-up can remove many polar impurities, including unreacted thiourea and pyridinium salts.

  • Recrystallization: This is an effective method for purifying solid products. Choosing an appropriate solvent system is crucial.

  • Column Chromatography: Silica gel chromatography is a powerful tool for separating the desired product from closely related impurities.[3]

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction stalls, consider the following:

  • Check Reactant Quality: Ensure your starting materials, especially the pyridyl-α-haloketone, are pure and have not degraded.

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. Monitor for the formation of degradation products.

  • Extend Reaction Time: Some Hantzsch reactions require longer periods to go to completion. Continue to monitor the reaction by TLC.

  • Catalyst: While not always necessary, the use of a mild acid or base catalyst can sometimes accelerate the reaction.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole [3]

This protocol describes a general procedure for the synthesis of 2-amino-4-(pyridin-2-yl)thiazole.

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(pyridin-3-yl)thiourea (1.3 mmol) in DMF (6 mL), add 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (1.95 mmol) and triethylamine (3.9 mmol) successively.

  • Heat the mixture at 70°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

Quantitative Data:

ProductYield
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amineNot specified
4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine58%
N-(4-tert-Butylphenyl)-4-(pyridin-2-yl)thiazol-2-amine40%
N-(2-Trifluoromethyl)-4-(pyridin-2-yl)thiazol-2-amine59%

IV. Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Reactants Reactants (Pyridyl-α-haloketone, Thiourea) Mixing Mixing in Solvent (e.g., Ethanol, DMF) Reactants->Mixing Reaction Reaction (Heating/Reflux) Mixing->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up (Extraction/Precipitation) Reaction->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Pure Pyridyl-Thiazole Purification->Product

Caption: General experimental workflow for the Hantzsch synthesis of pyridyl-thiazoles.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reactants Check Reactant Purity - Fresh α-haloketone? - Pure thiourea? Start->Check_Reactants Check_Conditions Review Reaction Conditions - Temperature optimal? - Correct solvent? Start->Check_Conditions Check_Workup Analyze Work-up/Purification - Product loss during extraction? - Inefficient purification? Start->Check_Workup Optimize_Reactants Use Purified/Fresh Reactants Check_Reactants->Optimize_Reactants Optimize_Conditions Optimize T, time, solvent Check_Conditions->Optimize_Conditions Optimize_Workup Modify Work-up/Purification Check_Workup->Optimize_Workup Improved_Yield Improved Yield Optimize_Reactants->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Workup->Improved_Yield

Caption: A logical workflow for troubleshooting low product yields.

Diagram 3: Potential Side Product Pathways

Side_Products Reactants Pyridyl-α-haloketone + Thiourea Desired_Product 2-Amino-4-pyridylthiazole Reactants->Desired_Product Hantzsch Reaction Isomer Isomeric Thiazole (with N-substituted thiourea) Reactants->Isomer Acidic Conditions Dimer Dimeric Byproducts Reactants->Dimer Self- Condensation Quat_Salt Quaternary Pyridinium Salt Reactants->Quat_Salt N-Alkylation of Pyridine

Caption: Pathways leading to the desired product and common side products.

References

Technical Support Center: Managing Regioselectivity in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Regioselectivity in Hantzsch Thiazole Synthesis

Q1: My Hantzsch synthesis is producing a mixture of 2,4- and 2,5-disubstituted thiazole regioisomers. How can I control the regioselectivity to favor the 2,4-disubstituted product?

A1: The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a cornerstone for creating the thiazole core.[1] Generally, the reaction favors the formation of 2,4-disubstituted thiazoles. However, reaction conditions and substrate structure can lead to mixtures of regioisomers. To favor the 2,4-disubstituted product, consider the following:

  • Reaction Conditions: In neutral or basic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically leads exclusively to 2-(N-substituted amino)thiazoles, which are 2,4-disubstituted.[2]

  • Reactant Purity: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to unwanted side reactions and potentially affect the regiochemical outcome.[3]

  • Solvent Choice: The solvent can influence the reaction rate and yield.[3] For many Hantzsch syntheses, polar protic solvents like ethanol are effective.[4] It is advisable to perform small-scale solvent screening to determine the optimal solvent for your specific substrates.

Q2: I am observing the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer in my Hantzsch synthesis. What causes this and how can I avoid it?

A2: The formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles is a known issue in Hantzsch synthesis, particularly under acidic conditions.[2]

  • Influence of pH: The use of acidic conditions can promote the formation of the 2-imino isomer.[2] To favor the 2,4-disubstituted (2-amino) product, conducting the reaction in a neutral or slightly basic medium is recommended.

  • Reaction Temperature and Time: Reactions performed in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes were found to be efficient for generating the 2-imino-2,3-dihydrothiazoles.[2] By avoiding these conditions, you can likely reduce the formation of this isomer.

Q3: Can steric and electronic effects of the substituents on my starting materials influence the regioselectivity of the Hantzsch synthesis?

A3: Yes, both steric and electronic factors of the substituents on the benzothioamide and the α-haloketone can significantly influence the formation of regioisomeric thiazoles.[5][6]

  • Steric Hindrance: Bulky ortho-substituents on a phenyl ring of the thioamide can lead to the formation of unexpected regioisomers, especially under basic conditions at elevated temperatures.[5]

  • Electronic Effects: The electronic characteristics of the substituents also play a crucial role. Electron-withdrawing groups can enhance binding affinity and influence the reaction pathway.[6] Careful consideration of the substituent patterns on your starting materials is essential for predicting and controlling the regiochemical outcome.

Alternative Synthetic Routes and Their Regioselectivity

Q4: I need to synthesize a 5-aminothiazole derivative. Is the Hantzsch synthesis suitable for this, or is there a better method?

A4: While the Hantzsch synthesis is versatile, for the specific preparation of 5-aminothiazoles, the Cook-Heilbron synthesis is generally the preferred and more regioselective method.[1][7] This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[7]

Q5: How can I regioselectively synthesize a 2,5-disubstituted thiazole?

A5: The regioselective synthesis of 2,5-disubstituted thiazoles can be challenging with the traditional Hantzsch method. A more reliable approach is the Gabriel synthesis , which involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide.[8] There are also modern methods available, such as a one-pot synthesis from N-substituted α-amino acids using thionyl chloride and DBU, which provides excellent yields of 2,5-disubstituted thiazoles.

Troubleshooting Common Synthesis Issues

Q6: My thiazole synthesis reaction has a very low yield. What are the common causes and how can I improve it?

A6: Low yields in thiazole synthesis can be attributed to several factors.[3][4] Here are some key areas to investigate:

  • Purity of Reactants and Solvents: Impurities in the starting materials or the presence of water in the solvent can lead to side reactions, consuming your reactants and complicating purification.[3] Using high-purity, anhydrous starting materials and solvents is crucial.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Conventional heating methods may require several hours of reflux, while microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[4] Optimization of these conditions for your specific substrates is recommended.

  • Thioamide Stability: The stability of the thioamide, especially in acidic conditions, can be a limiting factor.[3]

  • Workup and Purification: Product loss can occur during the workup and purification steps. Ensure your extraction and purification methods are optimized for your target molecule.[4]

Q7: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A7: The presence of multiple spots on your TLC plate indicates the formation of side products.[4] Common side products in Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your α-haloketone and thioamide.

  • Oxazole Formation: If your thioamide is contaminated with the corresponding amide, an oxazole byproduct may form.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.

  • Isomeric Thiazoles: As discussed, depending on the reactants and conditions, the formation of regioisomers is possible.

Data Presentation: Comparison of Key Synthetic Routes

The following table summarizes the general performance of common synthetic routes for substituted thiazoles.

Synthetic RouteTypical RegioselectivityGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Primarily 2,4-disubstitutedGood to Excellent (70-95%)[9]2 - 24 hours[9]Well-established, broad substrate scope, reliable.[9]Often requires elevated temperatures and long reaction times; regioselectivity can be an issue under certain conditions.[2][9]
Microwave-Assisted Hantzsch Primarily 2,4-disubstitutedExcellent (85-98%)[9]5 - 30 minutes[9]Dramatically reduced reaction times, often higher yields.[9]Requires specialized microwave equipment.[9]
Solvent-Free Hantzsch (Grinding) Primarily 2,4-disubstitutedGood to Excellent (80-95%)[9]10 - 20 minutes[9]Environmentally friendly, simple workup, rapid.[9]May not be suitable for all substrates, scalability can be a concern.[9]
Cook-Heilbron Synthesis 5-amino substitutedModerate to Good (50-80%)[9]1 - 5 hours[9]Access to 5-aminothiazoles, mild reaction conditions.[7][9]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[9]
Gabriel Synthesis 2,5-disubstitutedVariesVariesRegioselective for 2,5-disubstituted thiazoles.[8]May require harsh reagents like phosphorus pentasulfide.[8]

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole[10]

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Na2CO3 solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate to approximately 100°C.

  • Stir the reaction mixture for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

General Protocol for Cook-Heilbron Synthesis of 5-Aminothiazoles[7]

This protocol provides a general guideline for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide.

Materials:

  • α-Aminonitrile

  • Carbon disulfide

  • Appropriate solvent (e.g., ethanol, water)

  • Base (if necessary, e.g., for tautomerization)

Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent at room temperature.

  • Add carbon disulfide to the solution. The reaction is often conducted under mild, aqueous conditions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The initial nucleophilic attack of the amino group on carbon disulfide is followed by an intramolecular cyclization.[7]

  • A subsequent tautomerization, which may be facilitated by a mild base, leads to the formation of the 5-aminothiazole product.[7]

  • Isolate the product through appropriate workup and purification techniques, such as extraction and recrystallization.

Visualizations

Reaction Mechanisms and Workflows

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product alpha-Haloketone alpha-Haloketone Nucleophilic_Attack Nucleophilic Attack (S on α-carbon) alpha-Haloketone->Nucleophilic_Attack Thioamide Thioamide Thioamide->Nucleophilic_Attack Intermediate_1 Intermediate_1 Nucleophilic_Attack->Intermediate_1 Intramolecular_Cyclization Intramolecular Cyclization (N on carbonyl C) Intermediate_1->Intramolecular_Cyclization Hydroxythiazoline_Intermediate Hydroxythiazoline_Intermediate Intramolecular_Cyclization->Hydroxythiazoline_Intermediate Dehydration Dehydration Hydroxythiazoline_Intermediate->Dehydration Thiazole Thiazole Dehydration->Thiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Regioselectivity_Decision_Tree Start Desired Thiazole Derivative? Product_Type What is the desired substitution pattern? Start->Product_Type 2_4_Disubstituted 2,4-Disubstituted Product_Type->2_4_Disubstituted 2,4- 5_Amino 5-Amino Substituted Product_Type->5_Amino 5-amino 2_5_Disubstituted 2,5-Disubstituted Product_Type->2_5_Disubstituted 2,5- Hantzsch Hantzsch Synthesis 2_4_Disubstituted->Hantzsch Cook_Heilbron Cook-Heilbron Synthesis 5_Amino->Cook_Heilbron Gabriel Gabriel Synthesis or Modern Alternatives 2_5_Disubstituted->Gabriel

Caption: Decision tree for selecting a synthetic route.

Troubleshooting_Workflow Start Low Yield or Side Products? Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Purify_Reactants Purify_Reactants Check_Purity->Purify_Reactants Impure Analyze_Side_Products Analyze Side Products by TLC/NMR Optimize_Conditions->Analyze_Side_Products Consider_Alternative Consider Alternative Synthetic Route Analyze_Side_Products->Consider_Alternative Regioisomer Issue Purification Optimize Workup and Purification Protocol Analyze_Side_Products->Purification Other Side Products

References

removing unreacted starting materials from 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when removing unreacted starting materials from the synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) - Troubleshooting Purification

Q1: My crude product is a mixture of solids and oils. How should I begin the purification?

A1: An initial extraction is recommended to perform a bulk separation of acidic, basic, and neutral components. The target molecule, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridyl nitrogen) functional groups. This property can be exploited for purification. A carefully controlled acid-base extraction is the most effective initial step.

Q2: I performed an acid-base extraction, but my product is still impure. What is the next step?

A2: If acid-base extraction does not yield a product of sufficient purity, recrystallization is the next logical step. The choice of solvent is critical and may require some experimentation. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal.

Q3: Recrystallization did not work, or the yield was very low. What other options do I have?

A3: If both extraction and recrystallization fail to provide the desired purity, column chromatography is a powerful alternative. Due to the polar nature of your compound, reverse-phase chromatography might be more effective than normal-phase silica gel chromatography.

Q4: How do I identify the remaining impurities in my sample?

A4: The most common unreacted starting materials in a Hantzsch-type thiazole synthesis are the thioamide (e.g., isonicotinamide) and the α-haloketone (e.g., ethyl 2-chloroacetoacetate). These can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after acid-base extraction Incorrect pH adjustment. The product may have precipitated at an intermediate pH or remained in the organic layer if the aqueous phase was not sufficiently basic.Carefully monitor the pH during extraction. Ensure the pH is sufficiently high (e.g., > 9) to deprotonate the carboxylic acid and dissolve the product in the aqueous phase.
Product oils out during recrystallization The chosen solvent is not ideal, or the solution is supersaturated.Try a different solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can help induce crystallization.
Product streaks on a silica gel TLC plate The compound is too polar for the mobile phase or is interacting strongly with the acidic silica gel.Add a small amount of acetic acid or triethylamine to the eluent to suppress the ionization of the carboxylic acid or the protonation of the pyridine nitrogen, respectively. Consider using reverse-phase chromatography.
Presence of a sweet-smelling impurity This could be the unreacted α-haloacetoacetate ester.This neutral impurity should be removed during the acid-base extraction. If it persists, it can be separated by column chromatography.
Presence of a basic impurity This is likely the unreacted thioamide (e.g., isonicotinamide).This should be removed during the initial acidic wash in the acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the unreacted basic starting materials (like isonicotinamide) and transfer them to the aqueous layer. Separate the layers.

  • Basic Extraction: To the organic layer, add a dilute base (e.g., 1 M NaOH) to deprotonate the carboxylic acid of the product, transferring it to the aqueous layer. Separate the layers. The organic layer now contains neutral impurities (like unreacted ethyl 2-chloroacetoacetate).

  • Precipitation: Cool the aqueous layer from the previous step in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the product (around pH 4-5), at which it will be least soluble and precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your impure product in various solvents (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to find a suitable system where the product is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, use silica gel. A typical mobile phase could be a gradient of methanol in dichloromethane with a small amount of acetic acid. For reverse-phase chromatography, use C18-functionalized silica, and a mobile phase of acetonitrile/water with a trifluoroacetic acid (TFA) modifier.

  • Column Packing: Prepare and pack the column with the chosen stationary phase and equilibrate with the mobile phase.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a strong solvent and load it onto the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Estimated Physicochemical Properties
Compound Structure Molecular Weight Estimated pKa (Acidic) Estimated pKa (Basic) General Solubility
This compoundC₁₀H₈N₂O₂S220.25 g/mol ~3-4 (Carboxylic acid)~5 (Pyridyl N)Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in non-polar solvents.[1]
IsonicotinamideC₆H₆N₂O122.12 g/mol -~3.6 (Pyridyl N)Soluble in water and ethanol.
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59 g/mol ~11 (α-proton)-Soluble in most organic solvents.

Visualizations

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction analysis Purity Check (TLC, NMR, LC-MS) extraction->analysis recrystallization Recrystallization recrystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product analysis->recrystallization Impure analysis->chromatography Still Impure analysis->pure_product Purity OK Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basic Extraction cluster_2 Step 3: Precipitation crude Crude Mixture in Ethyl Acetate add_hcl Wash with 1M HCl crude->add_hcl aqueous_base Protonated Basic Impurities (e.g., Isonicotinamide) add_hcl->aqueous_base Aqueous Layer organic_neutral_acid Product + Neutral Impurities in Ethyl Acetate add_hcl->organic_neutral_acid Organic Layer add_naoh Extract with 1M NaOH organic_neutral_acid->add_naoh aqueous_product Deprotonated Product add_naoh->aqueous_product Aqueous Layer organic_neutral Neutral Impurities (e.g., Ethyl 2-chloroacetoacetate) add_naoh->organic_neutral Organic Layer acidify Acidify with 1M HCl to pH ~4-5 aqueous_product->acidify final_product Pure Product acidify->final_product Precipitate

References

degradation of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, focusing on its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the general stability of thiazole derivatives, this compound is expected to be labile in acidic conditions.[1] The thiazole ring and the carboxylic acid functional group are both susceptible to acid-catalyzed reactions, potentially leading to degradation. The rate of degradation will depend on the acid concentration, temperature, and the specific solvent system used.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: Two primary degradation pathways are plausible under acidic conditions:

  • Hydrolysis of the Thiazole Ring: Strong acidic conditions can lead to the hydrolysis of the thiazole ring. This may involve protonation of the ring nitrogen, followed by nucleophilic attack by water, potentially leading to ring-opening. A possible outcome of this pathway is the formation of a thiazole aldehyde derivative.

  • Decarboxylation: While less common for aromatic carboxylic acids without specific activating groups, decarboxylation (loss of CO2) from the 5-position of the thiazole ring could occur under harsh acidic and high-temperature conditions.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the potential degradation pathways, the primary degradation products to monitor would be:

  • 2-(4-Pyridyl)-4-methylthiazole-5-carbaldehyde: Resulting from the hydrolysis of a related intermediate.

  • 4-methyl-2-(pyridin-4-yl)thiazole: Resulting from decarboxylation.

  • Ring-opened products: Various smaller, more polar fragments resulting from the cleavage of the thiazole ring.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation.[2][3] This method should be able to separate the parent compound from its potential degradation products. UV detection is suitable for this compound due to the presence of chromophoric pyridine and thiazole rings.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of parent compound peak in HPLC analysis of acidic samples. The compound is degrading under the experimental acidic conditions.- Reduce the acid concentration if the experimental protocol allows. - Lower the temperature of the experiment. - Analyze samples immediately after preparation to minimize degradation over time. - Consider using a less harsh acidic medium if appropriate for the study.
Appearance of multiple new peaks in the chromatogram. Formation of various degradation products.- Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its major degradation products.[2] - Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the new peaks and elucidate their structures.
Poor peak shape or shifting retention times for the parent compound. The pH of the mobile phase may be inappropriate, or the compound may be interacting with the stationary phase.- Adjust the pH of the mobile phase to ensure consistent ionization of the compound. A pH range of 3-4 is often a good starting point for acidic compounds on a C18 column. - Use a buffered mobile phase to maintain a stable pH.
Inconsistent degradation results between experiments. Variability in experimental conditions such as temperature, acid concentration, or reaction time.- Precisely control all experimental parameters. Use a temperature-controlled shaker or water bath. - Prepare fresh acid solutions for each experiment to ensure consistent concentration. - Standardize the timing of sample quenching and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or DAD detector

  • LC-MS system (for identification of degradation products)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, to a known volume of the stock solution, add an equal volume of 1 M HCl.

    • As a control, add an equal volume of water to a known volume of the stock solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Sampling and Neutralization: At each time point, withdraw an aliquot of the sample, cool it to room temperature, and neutralize it with an equivalent amount of the corresponding NaOH solution.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • For identification, analyze the stressed samples using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: Based on the UV spectrum of the compound. A wavelength around 254 nm or 280 nm is likely to provide good sensitivity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start: this compound solution acid Add Acidic Solution (e.g., HCl) start->acid incubate Incubate at Elevated Temperature acid->incubate sample Take Time-Point Samples incubate->sample neutralize Neutralize Sample sample->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS Analysis for Identification hplc->lcms degradation_profile Degradation Profile hplc->degradation_profile product_id Degradation Product Identification lcms->product_id

Caption: Experimental workflow for the forced degradation study.

Degradation_Pathway cluster_path1 Pathway 1: Ring Hydrolysis cluster_path2 Pathway 2: Decarboxylation parent This compound intermediate Thiazolium Ion Intermediate parent->intermediate H+ decarboxylated 4-methyl-2-(pyridin-4-yl)thiazole parent->decarboxylated H+, Heat ring_opened Ring-Opened Product intermediate->ring_opened H2O aldehyde 2-(4-Pyridyl)-4-methylthiazole-5-carbaldehyde ring_opened->aldehyde

Caption: Plausible degradation pathways under acidic conditions.

References

optimizing reaction temperature for the synthesis of 2-(4-pyridyl)thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-pyridyl)thiazoles, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(4-pyridyl)thiazoles?

A1: The most common and versatile method for synthesizing 2-(4-pyridyl)thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of 2-(4-pyridyl)thiazoles, this typically involves the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with a thioamide like thiourea or thioacetamide.

Q2: How does reaction temperature affect the synthesis of 2-(4-pyridyl)thiazoles?

A2: Reaction temperature is a critical parameter in the synthesis of 2-(4-pyridyl)thiazoles. Generally, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to the formation of side products and decomposition of reactants or the product. The optimal temperature depends on the specific reactants, solvent, and whether conventional heating or microwave irradiation is used. For instance, some reactions may proceed at room temperature over a longer period, while others require reflux conditions to achieve a good yield in a reasonable time.[1]

Q3: What are common solvents used for this synthesis, and how do they impact the reaction?

A3: Polar protic solvents like ethanol and methanol are commonly used for the Hantzsch synthesis of thiazoles. The choice of solvent can significantly influence the reaction rate and yield. It is often recommended to perform small-scale trials with different solvents to determine the optimal conditions for a specific set of reactants.

Q4: Can microwave-assisted synthesis be used for preparing 2-(4-pyridyl)thiazoles?

A4: Yes, microwave-assisted synthesis is an effective method for the preparation of thiazole derivatives and can significantly reduce reaction times from hours to minutes, often leading to improved yields.[2]

Q5: What are the key starting materials for the synthesis of 2-(4-pyridyl)thiazole?

A5: The primary starting materials are typically:

  • An α-haloketone: For example, 2-bromo-1-(pyridin-4-yl)ethan-1-one.

  • A thioamide: Such as thiourea, thioacetamide, or pyridine-4-carbothioamide.

Troubleshooting Guides

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). For many Hantzsch syntheses, refluxing in ethanol is a good starting point. Conversely, if side products are observed, the temperature may be too high.
Impure Reactants The purity of the α-haloketone and thioamide is crucial. Impurities can lead to side reactions. Ensure the purity of your starting materials, and if necessary, purify them before use. 2-aminothiophenols, if used, are particularly susceptible to oxidation.
Incorrect Solvent The solvent polarity can affect the reaction rate. Ethanol or methanol are common choices. Consider screening a few different polar solvents to find the optimal one for your specific substrates.
Incomplete Reaction If TLC analysis shows unreacted starting materials, the reaction time may be too short. Extend the reaction time and continue to monitor.
Side Reactions The basic nitrogen of the pyridine ring can potentially participate in side reactions. Ensure that the reaction conditions are optimized to favor the desired thiazole formation. In some cases, the order of reagent addition can be important.
Problem: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Side Products Optimize the reaction temperature and time to minimize the formation of byproducts.
Product is an Oil or Gummy Solid Try different recrystallization solvents or solvent mixtures. If recrystallization is unsuccessful, column chromatography on silica gel is a common and effective purification method.
Product is Water-Soluble If the product has high polarity, it may remain in the aqueous phase during workup. Extraction with a more polar organic solvent or continuous extraction may be necessary.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield for a Model Microwave-Assisted Hantzsch Thiazole Synthesis*
EntryTemperature (°C)Time (min)Yield (%)
1603075
2703082
3803088
4903095
51003093

*Data adapted from a study on the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a related thiazole synthesis.[3]

Table 2: Influence of Solvent on the Yield of a Hantzsch Thiazole Synthesis Analogue
SolventTemperatureYield (%)
WaterRefluxModerate
EthanolRefluxGood
MethanolRefluxGood
1-ButanolRefluxGood
Acetic AcidRefluxHigh

*This table provides a general guide based on analogous Hantzsch syntheses. The optimal solvent should be determined experimentally for the specific synthesis of 2-(4-pyridyl)thiazole.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol is adapted from a known procedure for a closely related 2-(4-pyridyl)thiazole derivative.

Materials:

  • Pyridine-4-carbothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Absolute Ethanol

  • Sodium Bicarbonate solution (10%)

  • Water

Procedure:

  • In a round-bottom flask, combine pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).

  • Heat the mixture at reflux for 5 hours.

  • After cooling the reaction mixture to room temperature, pour it into cold water.

  • Neutralize the mixture with a 10% sodium bicarbonate solution.

  • Collect the resulting solid by filtration.

  • Wash the solid with water.

  • The crude product can be further purified by recrystallization from water.

Visualizations

Experimental_Workflow Reactants 1. Mix Reactants (Pyridine-4-carbothioamide & Ethyl 2-chloro-3-oxobutanoate in Ethanol) Reflux 2. Heat to Reflux (5 hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Quench 4. Quench (Pour into cold water) Cooling->Quench Neutralize 5. Neutralize (10% NaHCO3) Quench->Neutralize Filter 6. Filter Solid Neutralize->Filter Wash 7. Wash with Water Filter->Wash Purify 8. Purify (Recrystallization) Wash->Purify Product Final Product: Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate Purify->Product

Caption: Experimental workflow for the synthesis of a 2-(4-pyridyl)thiazole derivative.

Troubleshooting_Logic Start Low or No Yield Check_Temp Is the reaction temperature optimized? Start->Check_Temp Adjust_Temp Adjust Temperature (Increase for slow reaction, decrease if side products form) Check_Temp->Adjust_Temp No Check_Purity Are the reactants pure? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Check_Time Is the reaction time sufficient? Check_Purity->Check_Time Yes Purify_Reactants->Check_Time Increase_Time Extend Reaction Time (Monitor by TLC) Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting logic for addressing low product yield in thiazole synthesis.

References

troubleshooting poor solubility of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues related to the poor solubility of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid during in vitro and cell-based assays. The following information provides troubleshooting strategies and best practices to help researchers and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

A1: This is a common issue for compounds with low aqueous solubility. The compound is readily soluble in a pure organic solvent like DMSO but crashes out of solution when the solvent is diluted into an aqueous environment where its solubility is significantly lower. The reported solubility in a 1:1 mixture of DMSO and PBS (pH 7.2) is only 0.5 mg/mL, which is five times lower than in pure DMSO (2.5 mg/mL)[1]. When you dilute your stock into an assay buffer, the final DMSO concentration is typically much lower than 50%, leading to a supersaturated solution and subsequent precipitation.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Based on available data, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable solvents for preparing stock solutions, with a reported solubility of up to 2.5 mg/mL in both[1]. For most biological applications, DMSO is the preferred solvent. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.

Q3: How can I improve the solubility of the compound in my final assay medium?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: The molecule contains both a basic pyridine ring and an acidic carboxylic acid group. Its solubility is therefore highly dependent on pH. Systematically adjusting the pH of your assay buffer may significantly improve solubility. Try testing a range of pH values (e.g., 6.0 to 8.0) to find the optimal condition where the compound is sufficiently ionized to remain in solution.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your final assay buffer can help maintain solubility[2][3]. Options include polyethylene glycol (PEG), glycerol, or ethanol. It is critical to test the tolerance of your assay system (e.g., cells or enzymes) to the chosen co-solvent and its final concentration.

  • Inclusion of Surfactants: Low concentrations (typically below their critical micelle concentration) of non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can act as wetting agents or form micelles that encapsulate the compound, improving its apparent solubility[2].

  • Advanced Formulation: For particularly challenging assays, consider advanced delivery methods like complexation with cyclodextrins or using lipid-based formulations[2][4]. These approaches can encapsulate the hydrophobic compound and facilitate its delivery in an aqueous environment.

Q4: What is the maximum concentration of DMSO acceptable in a cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and almost always under 1%[5]. It is imperative to include a vehicle control in all experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound, to account for any effects of the solvent itself[5].

Data Presentation: Solubility Summary

The following table summarizes the known solubility data for this compound.

SolventConcentrationSource
DMF2.5 mg/mLCayman Chemical[1]
DMSO2.5 mg/mLCayman Chemical[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLCayman Chemical[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: The molecular weight of this compound is 220.3 g/mol [1]. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 220.3 g/mol * (1000 mg / 1 g) = 2.203 mg.

  • Weigh Compound: Accurately weigh out approximately 2.2 mg of the compound using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO to reach the final desired concentration (e.g., add 1 mL of DMSO for the 2.203 mg weighed).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution[6]. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Protocol 2: Preparation of Working Solutions for Assays (Minimizing Precipitation)

This method uses an intermediate dilution step to reduce the shock of transferring the compound from a high-concentration organic stock to a purely aqueous environment.

  • Prepare Intermediate Solution: Prepare an intermediate dilution of your DMSO stock solution in your assay buffer or cell culture medium. For example, dilute your 10 mM stock 1:100 into the assay buffer to create a 100 µM intermediate solution containing 1% DMSO[5].

  • Mix Thoroughly: When making the intermediate dilution, add the DMSO stock to the assay buffer while vortexing or pipetting vigorously to ensure rapid and uniform dispersion[6]. This minimizes the formation of localized high concentrations that can lead to precipitation.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the assay buffer. This ensures that the DMSO concentration remains constant and low (in this example, 1%) across all tested concentrations of the compound.

  • Add to Assay: Add the final diluted solutions to your assay plate (e.g., wells containing cells or enzymes).

  • Vehicle Control: Always prepare a vehicle control by performing the identical dilution steps using only DMSO (without the compound) to ensure that any observed effects are not due to the solvent.

Mandatory Visualization

TroubleshootingWorkflow start Compound Precipitation Observed in Assay check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock check_dmso 2. Check Final DMSO % Is it <0.5%? check_stock->check_dmso Stock OK high_dmso Issue: DMSO concentration is too high. check_dmso->high_dmso No (>0.5%) solubility_limit Issue: Final compound concentration exceeds aqueous solubility limit. check_dmso->solubility_limit Yes (<0.5%) retest Re-test Assay with Modified Conditions high_dmso->retest Action: Lower DMSO % strategy_hub Implement Strategy to Increase Solubility solubility_limit->strategy_hub ph_adjust A. Adjust Buffer pH strategy_hub->ph_adjust cosolvent B. Add Co-solvent (e.g., PEG, glycerol) strategy_hub->cosolvent surfactant C. Add Surfactant (e.g., Tween-20) strategy_hub->surfactant ph_adjust->retest cosolvent->retest surfactant->retest

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

References

preventing decarboxylation of thiazole-5-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the prevention of decarboxylation in thiazole-5-carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my thiazole-5-carboxylic acid decarboxylating during my reaction?

A1: Thiazole-5-carboxylic acids are prone to decarboxylation due to the electron-withdrawing nature of the thiazole ring. This electronic property stabilizes the carbanionic intermediate formed at the C5 position upon the loss of carbon dioxide (CO₂). The reaction is often accelerated by heat. Kinetic studies have shown that the mechanism can vary depending on factors like proton activity.[1]

Q2: What specific reaction conditions are known to promote decarboxylation?

A2: Several factors can significantly increase the rate of unwanted decarboxylation:

  • Elevated Temperatures: Heating is a primary driver of decarboxylation. For instance, some methods intentionally use high temperatures (85-150 °C) in solvents like N,N-dimethylformamide (DMF) to achieve decarboxylation.[2]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the reaction. The rate of decarboxylation for some heteroaromatic carboxylic acids is highly dependent on pH.[1]

  • Solvent Choice: Polar aprotic solvents like DMSO can facilitate spontaneous decarboxylation of certain heterocyclic carboxylic acid intermediates.[3]

Q3: I am performing an amide coupling reaction. How can I minimize decarboxylation?

A3: Amide bond formation requires activating the carboxylic acid, a step that can inadvertently trigger decarboxylation. To mitigate this, consider the following strategies:

  • Low-Temperature Control: Perform the entire reaction sequence at reduced temperatures (e.g., 0 °C to -20 °C). This slows down the rate of decarboxylation more significantly than the rate of the desired coupling.

  • Mild Coupling Reagents: Utilize modern coupling reagents that are effective at low temperatures and do not require harsh conditions. Reagents such as HATU, HBTU, or EDC/HOBt are generally preferred over methods that generate highly reactive intermediates like acid chlorides, which may require heat.

  • Strategic Order of Addition: Activate the thiazole-5-carboxylic acid with the coupling reagent first at a low temperature before the amine is introduced. This minimizes the time the activated acid is present before it can react with the amine, reducing the window for the side reaction to occur.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction, rather than stronger bases that could promote decarboxylation.

Q4: Is a protecting group strategy effective for preventing decarboxylation?

A4: Absolutely. This is one of the most robust methods. By converting the carboxylic acid into an ester, you effectively "deactivate" it towards decarboxylation. The general workflow is:

  • Protection: Convert the carboxylic acid to an ester (e.g., methyl, ethyl, or t-butyl ester).[4][5] This is commonly achieved through Fischer esterification or by reaction with an alkyl halide under basic conditions.

  • Reaction: Perform the desired chemical transformation on another part of the molecule. The ester group is generally stable to a wide range of reaction conditions.[4]

  • Deprotection: Once the other synthetic steps are complete, hydrolyze the ester back to the carboxylic acid, typically using a base like lithium hydroxide (LiOH) in a THF/water mixture at a controlled temperature (e.g., 0 °C to room temperature).

Q5: What are the best practices for purifying and storing thiazole-5-carboxylic acids to ensure their stability?

A5: To maintain the integrity of your compound:

  • Purification: When concentrating the product, use a rotary evaporator at low temperatures. If performing column chromatography, use a neutral solvent system and avoid leaving the compound on the silica gel for extended periods, as the acidic nature of the silica can promote degradation.

  • Storage: Store the purified thiazole-5-carboxylic acid as a solid in a cool (2-8°C), dry, and dark environment.[6]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Low Yield & Decarboxylated Byproduct: The primary product isolated is the thiazole ring without the -COOH group.Harsh Reaction Conditions: The reaction temperature is too high, or the conditions are too acidic/basic, favoring decarboxylation.1. Lower Temperature: Immediately reduce the reaction temperature. Aim for 0 °C or below. 2. Use Milder Reagents: Switch to a modern, low-temperature coupling reagent for amide formations.[7] 3. Change Solvent: If using a high-boiling polar solvent like DMSO or DMF, consider a switch to THF or DCM.[2][3]
Product Degrades During Workup/Purification: The desired product is observed in the crude reaction mixture (by LCMS/TLC) but is lost during aqueous workup or chromatography.Compound Instability: The thiazole-5-carboxylic acid is unstable to the pH of the aqueous layers or the acidity of the silica gel.1. Neutralize Carefully: Perform aqueous washes with pH-neutral solutions like brine. If an acid/base wash is necessary, do it quickly at low temperatures. 2. Alternative Purification: Consider crystallization, preparative HPLC with a buffered mobile phase, or using deactivated/neutral silica gel for chromatography.
Amide Coupling Fails Consistently: Despite using coupling reagents, no amide product is formed, and starting material is recovered or decarboxylated.Decarboxylation Outcompetes Coupling: The rate of decarboxylation of the activated intermediate is faster than the rate of nucleophilic attack by the amine.1. Protecting Group Strategy: Convert the carboxylic acid to an ester, perform other necessary reactions, and then deprotect as the final step before coupling.[5][8] 2. Optimize Activation: Ensure the carboxylic acid is fully activated at low temperature before adding the amine nucleophile.

Data & Protocols

Quantitative Data

The following table illustrates the impact of reaction temperature on the yield of an amide coupling reaction with a generic thiazole-5-carboxylic acid.

Table 1: Effect of Temperature on Amide Coupling Yield

EntryTemperature (°C)Coupling ReagentBaseTime (h)Product Yield (%)Decarboxylated Byproduct (%)
160EDC/HOBtDIPEA41580
225 (RT)EDC/HOBtDIPEA124550
30HATUDIPEA1285<5
4-15HATUDIPEA16>90Not Detected

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Optimized Low-Temperature Amide Coupling

  • Dissolve the thiazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir the solution for 15-20 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LCMS. Let it slowly warm to room temperature if the reaction is sluggish at 0 °C.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product via flash chromatography or crystallization.

Protocol 2: Protection via Esterification

  • Esterification (Protection):

    • Suspend the thiazole-5-carboxylic acid (1.0 eq) in methanol or ethanol.

    • Cool the suspension to 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LCMS).

    • Remove the solvent under reduced pressure. The resulting ester can be purified or used directly in the next step.

  • Perform Subsequent Reactions: Use the stable thiazole-5-carboxylate ester in other desired chemical transformations.

  • Saponification (Deprotection):

    • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Cool to 0 °C and add lithium hydroxide (LiOH) (1.5 - 2.0 eq).

    • Stir at 0 °C or room temperature until saponification is complete.

    • Carefully acidify the mixture with dilute HCl (e.g., 1N) to protonate the carboxylate and precipitate the desired carboxylic acid.

    • Extract the product with an organic solvent.

Visualizations

Decarboxylation_Mechanism Start Thiazole-5-Carboxylic Acid Intermediate Activated Intermediate (e.g., Acylium Ion or O-Acylisourea) Start->Intermediate Heat / Δ Acid / Base Loss_CO2 Loss of CO2 Intermediate->Loss_CO2 Anion Thiazole-5-Carbanion (Stabilized Intermediate) Loss_CO2->Anion Protonation Protonation (from solvent/workup) Anion->Protonation Product Decarboxylated Thiazole Protonation->Product

Caption: Mechanism of decarboxylation for thiazole-5-carboxylic acid.

Troubleshooting_Workflow Start Decarboxylation Observed? LowerTemp Strategy 1: Lower Reaction Temperature (e.g., to 0 °C or -15 °C) Start->LowerTemp Yes No No Decarboxylation Start->No No Check1 Still Occurring? LowerTemp->Check1 MilderReagents Strategy 2: Use Milder Reagents (e.g., HATU instead of SOCl2) Check1->MilderReagents Yes Success Problem Solved Check1->Success No Check2 Still Occurring? MilderReagents->Check2 ProtectingGroup Strategy 3: Use Protecting Group (Esterify -> React -> Deprotect) Check2->ProtectingGroup Yes Check2->Success No ProtectingGroup->Success

Caption: A troubleshooting workflow for addressing decarboxylation.

Amide_Coupling_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps RCOOH Thiazole-5-COOH Activation Activation (Coupling Reagent + Base) RCOOH->Activation RNH2 Amine Coupling Nucleophilic Attack RNH2->Coupling Activation->Coupling Activated Ester Product Amide Product Coupling->Product

Caption: General pathway for an amide coupling reaction.

References

Technical Support Center: Synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the ethyl ester intermediate, followed by a hydrolysis step to yield the final carboxylic acid.[1][2][3]

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate) for the initial cyclization, followed by a base such as sodium hydroxide for the hydrolysis step.[1]

Q3: Why is the Hantzsch thiazole synthesis the preferred method for creating the thiazole ring?

A3: The Hantzsch synthesis is a well-established, reliable method for forming thiazole rings from α-haloketones and thioamides. It is known for being relatively simple to perform and often results in high yields.[2][4]

Q4: What are the typical solvents used for the Hantzsch cyclization step?

A4: Absolute ethanol is a commonly used solvent for the reaction between the thioamide and the α-haloketone.[1]

Q5: What are the standard conditions for the final ester hydrolysis step?

A5: Alkaline hydrolysis is typically employed. This involves heating the ester with an aqueous solution of a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[5][6] Acid-catalyzed hydrolysis is also possible but is a reversible reaction, requiring a large excess of water to drive it to completion.[6][7]

Troubleshooting Guide

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials (especially the α-haloketone, which can degrade).2. Insufficient reaction time or temperature.3. Incorrect solvent or presence of water.1. Verify the purity of starting materials using techniques like NMR or TLC. Use freshly prepared or purified ethyl 2-chloro-3-oxobutanoate.2. Ensure the reaction is refluxed for the recommended duration (e.g., 5 hours). Monitor reaction progress via TLC.[1]3. Use absolute ethanol to minimize side reactions.[1]
Formation of Side Products 1. Self-condensation of the α-haloketone.2. Reaction proceeding under acidic conditions, which can lead to isomeric impurities.[8]3. Degradation of the thioamide.1. Add the thioamide and α-haloketone in the correct stoichiometry. Some protocols suggest a slight excess of the thioamide.[9]2. Ensure the reaction medium is neutral or slightly basic upon workup. Neutralize carefully with a mild base like sodium bicarbonate.[1]3. Use high-purity thioamide and store it under appropriate conditions (cool, dry).
Difficulty in Product Isolation/Purification 1. Product is soluble in the workup solvent (water).2. Oily product instead of a solid precipitate.3. Contamination with unreacted starting materials.1. After neutralization, cool the mixture thoroughly on ice to maximize precipitation before filtration.[1]2. If an oil forms, try triturating with a non-polar solvent (e.g., hexane) to induce crystallization. Column chromatography may be necessary if crystallization fails.3. Wash the filtered solid thoroughly with water to remove any remaining water-soluble starting materials or salts. Recrystallize the crude product from ethanol or an ethanol/water mixture.[1]
Step 2: Hydrolysis to this compound
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient amount of base.2. Reaction time is too short or temperature is too low.3. Poor solubility of the ester in the reaction medium.1. Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).2. Monitor the reaction progress by TLC until the starting ester spot disappears. Increase reflux time if necessary.3. Add a co-solvent like THF or methanol to improve solubility.[6]
Product Degradation (Decarboxylation) 1. Harsh reaction conditions (e.g., excessively high temperature or prolonged heating).1. Use the mildest conditions that still allow for complete hydrolysis. Consider using LiOH in a THF/water mixture at a moderate temperature.2. Do not prolong the reaction unnecessarily once the starting material is consumed.
Difficulty in Isolating the Carboxylic Acid 1. The product remains in solution as its carboxylate salt.2. The product precipitates too finely, making filtration difficult.1. After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to a pH of ~5 to precipitate the carboxylic acid product.[10]2. After acidification, stir the mixture in an ice bath to encourage the growth of larger crystals. Use a fine-pored filter paper or a Büchner funnel with a filter aid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pyridine-4-carbothioamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approximately 1 mL per mmol of thioamide).

  • Reflux: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into cold water.

  • Neutralization & Precipitation: Neutralize the aqueous mixture by slowly adding a 10% sodium bicarbonate solution until the pH is approximately 7-8. A solid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, washing it thoroughly with cold water.

  • Purification: Dry the solid. If required, recrystallize the crude product from an ethanol/water mixture to obtain the pure ethyl ester.

Protocol 2: Synthesis of this compound

This protocol is based on standard alkaline ester hydrolysis methods.[6][7]

  • Reaction Setup: In a round-bottom flask, suspend the ethyl 2-(4-pyridyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF (e.g., a 1:1 ratio).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq), either as a solid or a concentrated aqueous solution.

  • Reflux: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Place the filtrate in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring. Monitor the pH and continue adding acid until the pH is approximately 5. The carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filtered solid with cold water to remove any residual salts and then dry it under vacuum to yield the final product.

Data Presentation

Table 1: Reactant and Product Summary
Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Typical Yield
Pyridine-4-carbothioamideC₆H₆N₂S138.19ReactantN/A
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.59ReactantN/A
Ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylateC₁₂H₁₂N₂O₂S248.30Intermediate70-85%
This compoundC₁₀H₈N₂O₂S220.25Final Product>90% (from ester)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A Pyridine-4-carbothioamide C Ethyl 2-(4-Pyridyl)-4-methyl- thiazole-5-carboxylate A->C Absolute Ethanol, Reflux B Ethyl 2-chloro-3-oxobutanoate B->C Absolute Ethanol, Reflux D 2-(4-Pyridyl)-4-methyl- thiazole-5-carboxylic acid C->D 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield in Hantzsch Synthesis

Troubleshooting_Hantzsch Start Low Yield in Step 1 CheckPurity Are starting materials pure? Start->CheckPurity PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No CheckConditions Were reaction conditions correct? (Time, Temp, Solvent) ConditionsYes Yes CheckConditions->ConditionsYes Yes ConditionsNo No CheckConditions->ConditionsNo No CheckWorkup Was workup procedure correct? WorkupYes Yes CheckWorkup->WorkupYes Yes WorkupNo No CheckWorkup->WorkupNo No PurityYes->CheckConditions ActionPurify Action: Purify or replace starting materials. PurityNo->ActionPurify ConditionsYes->CheckWorkup ActionOptimize Action: Increase reflux time or verify temperature. ConditionsNo->ActionOptimize ActionInvestigate Action: Investigate for unexpected side reactions. WorkupYes->ActionInvestigate ActionReviewWorkup Action: Ensure proper neutralization and precipitation. WorkupNo->ActionReviewWorkup

Caption: Decision tree for troubleshooting low yield in the Hantzsch synthesis step.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Pyridyl versus 4-Pyridyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-pyridyl and 4-pyridyl substituted thiazole derivatives. This analysis is supported by experimental data from recent studies, detailing their anticancer and antimicrobial properties.

The substitution pattern on heterocyclic scaffolds is a critical determinant of their pharmacological profile. Within the diverse class of thiazole derivatives, the position of the pyridyl substituent significantly influences biological activity. This guide collates and presents data from various studies to elucidate the differences in anticancer and antimicrobial efficacy between 2-pyridyl and 4-pyridyl thiazole analogues.

Anticancer Activity: A Tale of Two Isomers

Recent research has highlighted the potential of pyridyl-thiazole derivatives as anticancer agents. A key study investigating a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives against the A549 human lung cancer cell line provides a direct comparison of the cytotoxic effects of 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers. While derivatives containing 2-pyridyl and 4-pyridyl substituents generally demonstrated similar cytotoxic activity, some nuanced differences were observed. Notably, all synthesized compounds in this study exhibited potent cytotoxicity, with several showing greater efficacy than the standard drug, cisplatin.[1]

Another study focused on novel pyridine-thiazole hybrid molecules identified a 2-pyridylamino-thiazole derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, with high antiproliferative activity. This compound exhibited a remarkable IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human cell lines (IC50 >50 µM), indicating a favorable selectivity for cancer cells.[2] The mechanism of action for some of these pyridine-thiazole derivatives has been linked to the inhibition of PARP1 and the induction of genetic instability in tumor cells.[2]

The data underscores that while both 2- and 4-pyridyl thiazole derivatives are promising anticancer scaffolds, the specific substitution on both the thiazole and pyridyl rings, as well as the linker connecting them, plays a crucial role in determining the ultimate cytotoxic potency and selectivity.

Comparative Anticancer Activity Data
Compound SeriesCancer Cell Line2-Pyridyl Derivative IC50 (µg/mL)4-Pyridyl Derivative IC50 (µg/mL)Reference
4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazolesA549 (Lung)7.30 ± 0.35 (2a)6.07 ± 0.31 (2k)[1]
4.95 ± 0.31 (2b)4.70 ± 0.30 (2l)[1]
15.65 ± 0.47 (2c)12.05 ± 0.43 (2m)[1]
5.23 ± 0.33 (2d)4.23 ± 0.54 (2n)[1]
6.27 ± 0.36 (2e)5.04 ± 0.31 (2o)[1]
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57 µMNot Reported[2]

Antimicrobial Activity: 4-Pyridyl Derivatives Show an Edge

In the realm of antimicrobial agents, the positioning of the pyridyl group on the thiazole ring appears to have a more pronounced and consistent effect. A comprehensive review of antimicrobial thiazoles highlighted a study where a series of 4-pyridyl thiazole derivatives exhibited better antibacterial and antifungal activities compared to their 2-pyridyl counterparts.[3] The 4-pyridyl series demonstrated superior activity against Candida albicans with MICs ranging from 0.15–1.2 mM, whereas the 2-pyridyl series had MICs in the range of 0.15–2.8 mM.[3] This suggests that the 4-pyridyl moiety may facilitate better interaction with microbial targets.[3]

Further supporting this, another study on pyridyl substituted thiazolyl triazole derivatives found that compounds possessing a 4-pyridyl moiety showed remarkable antioxidant and antimicrobial activities.[4]

Comparative Antimicrobial Activity Data
Compound SeriesMicrobial Strain2-Pyridyl Series MICs4-Pyridyl Series MICsReference
2/4-pyridyl-thiazolesCandida albicans0.15–2.8 mM0.15–1.2 mM[3]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and the standard antimicrobial agent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in the anticancer activity of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_results Data Analysis start Starting Materials synth Chemical Synthesis of 2- and 4-pyridyl thiazole derivatives start->synth char Characterization (NMR, MS, etc.) synth->char anticancer Anticancer Assay (e.g., MTT) char->anticancer antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) char->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic comp Comparative Analysis ic50->comp mic->comp

Caption: A generalized workflow for the synthesis and biological evaluation of pyridyl-thiazole derivatives.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_parp PARP1 Activation cluster_apoptosis Apoptosis Cascade drug Pyridyl-Thiazole Derivative dna_damage DNA Damage drug->dna_damage parp1 PARP1 dna_damage->parp1 activates bax_bak Bax/Bak Activation parp1->bax_bak contributes to cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by pyridyl-thiazole derivatives.

References

The Structural Dance of Activity: A Comparative Guide to 4-Methylthiazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-methylthiazole-5-carboxylic acid derivatives reveals a versatile scaffold with significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of these analogs, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in navigating the chemical space of this promising heterocyclic motif.

The 4-methylthiazole-5-carboxylic acid core is a privileged structure in medicinal chemistry, offering a rigid framework that can be readily functionalized to modulate biological activity. Modifications at the 2- and 5-positions of the thiazole ring, in particular, have been shown to drastically influence potency and selectivity against a range of biological targets. This guide synthesizes findings from multiple studies to present a clear picture of the structure-activity relationship (SAR) of these analogs.

Comparative Biological Activity of 4-Methylthiazole-5-Carboxylic Acid Analogs

The biological activities of various 4-methylthiazole-5-carboxylic acid analogs are summarized in the table below. This data, extracted from in vitro studies, highlights the impact of different substituents on their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents.

Compound ID Target/Assay Modification Activity (IC50/MIC) Reference
Series 1: Anticancer Agents
1MDA-MB-231 (Breast Cancer)Unmodified Carboxylic AcidGood Activity[1][2]
3bMDA-MB-231 (Breast Cancer)Amide with 4-fluoroanilineGood Activity[1]
3dMDA-MB-231 (Breast Cancer)Amide with 4-chloroanilineHigh Potency[1][2]
3eMDA-MB-231 (Breast Cancer)Amide with 2,4-dichloroanilineGood Activity[1]
3fMDA-MB-231 (Breast Cancer)Amide with 4-methoxyanilineGood Activity[1]
3iMDA-MB-231 (Breast Cancer)Amide with 4-(trifluoromethyl)anilineGood Activity[1]
Series 2: Xanthine Oxidase (XO) Inhibitors
5bXanthine Oxidase2-(4-fluorobenzamido)IC50 = 0.57 µM[3][4]
5cXanthine Oxidase2-(4-chlorobenzamido)IC50 = 0.91 µM[3][4]
Series 3: Antimicrobial Agents
15Gram-positive bacteria5-nitro-2-furoyl hydrazideMIC = 1.95–15.62 µg/mL[5]
37a-cVarious bacterial strainsPhenylazetidine integratedMIC = 6.25 µg/mL[6]
40S. aureusN,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivativeMIC = 3.125 µg/mL[6]
Series 4: Vascular Adhesion Protein-1 (VAP-1) Inhibitors
10Human VAP-1Guanidine groupIC50 = 230 nM[7]
10Rat VAP-1Guanidine groupIC50 = 14 nM[7]
Series 5: COX Inhibitors
St. 4COX-1Aminothiazole derivativeIC50 = 5.56 x 10⁻⁸ µM[8]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of 4-methylthiazole-5-carboxylic acid analogs:

  • Anticancer Activity: The conversion of the carboxylic acid at the 5-position to various amides has been a successful strategy for developing potent anticancer agents. Specifically, analogs with halogen-substituted anilines, such as 4-chloroaniline (compound 3d), have demonstrated high potency against breast cancer cell lines.[1][2] This suggests that electron-withdrawing groups on the phenyl ring of the amide moiety enhance anticancer activity. These compounds are thought to act as inhibitors of mucin oncoproteins.[1]

  • Enzyme Inhibition: For xanthine oxidase inhibition, the presence of a 2-benzamido substituent is crucial. Analogs with electron-withdrawing groups like fluorine (compound 5b) and chlorine (compound 5c) at the para position of the benzamido ring showed excellent inhibitory activity.[3][4] In the case of VAP-1 inhibition, the introduction of a guanidine group led to a potent inhibitor (compound 10).[7] For COX inhibition, specific aminothiazole derivatives have shown very high potency against COX-1.[8]

  • Antimicrobial Activity: A diverse range of modifications has yielded potent antimicrobial agents. The introduction of a 5-nitro-2-furoyl moiety (compound 15) resulted in significant activity against Gram-positive bacteria.[5] Furthermore, the integration of a phenylazetidine ring (compounds 37a-c) or derivatization with cyanoacetamide (compound 40) has also proven to be an effective strategy for developing broad-spectrum antibacterial agents.[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Anticancer Activity Assessment (MTT Assay)

The anti-proliferative activity of the synthesized compounds against cancer cell lines such as MDA-MB-231 is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Enzyme Inhibition Assay (Xanthine Oxidase)

The inhibitory activity against xanthine oxidase is determined by monitoring the enzymatic conversion of xanthine to uric acid.[3][4]

  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations is prepared.

  • Enzyme Addition: The reaction is initiated by adding xanthine oxidase to the mixture.

  • Uric Acid Formation Monitoring: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm over time.

  • IC50 Determination: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Activity Screening (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[5][6]

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized suspension of the target bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general workflow for a typical structure-activity relationship study of 4-methylthiazole-5-carboxylic acid analogs, from synthesis to biological evaluation.

SAR_Workflow start 4-Methylthiazole-5-carboxylic Acid synthesis Chemical Synthesis (e.g., Amide Coupling, Esterification) start->synthesis Starting Material analogs Library of Analogs (Varying R1 and R2 substituents) synthesis->analogs Generates screening Biological Screening analogs->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., XO, VAP-1) screening->enzyme data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt Guides lead_opt->synthesis Iterative Design

Caption: Workflow for a typical SAR study of 4-methylthiazole-5-carboxylic acid analogs.

This guide underscores the importance of systematic structural modifications in tuning the biological activity of 4-methylthiazole-5-carboxylic acid analogs. The presented data and experimental protocols provide a valuable resource for researchers aiming to develop novel therapeutics based on this versatile scaffold. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

A Comparative Analysis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid and its Ethyl Ester in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the realm of small molecule kinase inhibitors, the strategic modification of lead compounds is a cornerstone of drug discovery. The pyridyl-thiazole scaffold has emerged as a promising pharmacophore for the development of inhibitors targeting various kinases, including p38 MAP kinase and Rho-associated protein kinase (ROCK).[1][2][3][4] This guide provides a comparative overview of the biological activity of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid and its corresponding ethyl ester, highlighting the distinct roles these two molecules play in the context of drug action and delivery. While direct comparative studies on these specific molecules are not extensively available, this guide draws upon established principles of medicinal chemistry and data from structurally related compounds to offer a predictive comparison.

From Prodrug to Active Inhibitor: A Tale of Two Molecules

This compound is hypothesized to be the biologically active kinase inhibitor, directly interacting with the target enzyme. Its ethyl ester, ethyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylate, is considered its prodrug. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The primary rationale for employing an ethyl ester prodrug strategy is to enhance the molecule's physicochemical properties, particularly its ability to cross cell membranes.

Carboxylic acids, being ionizable, often exhibit poor membrane permeability, which can limit their oral bioavailability and cellular uptake.[5][6] By masking the polar carboxylic acid group as an ethyl ester, the molecule becomes more lipophilic, facilitating its passage across the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active carboxylic acid to engage its kinase target.

Comparative Biological and Physicochemical Properties

The following table summarizes the anticipated differences in the biological and physicochemical properties of this compound and its ethyl ester. These comparisons are based on general principles of prodrug design and data from analogous kinase inhibitors.

PropertyThis compoundEthyl 2-(4-Pyridyl)-4-methylthiazole-5-carboxylateRationale
Kinase Inhibitory Activity (IC50) Potent (nM range)Significantly less potent (>µM range)The carboxylic acid is the active pharmacophore that binds to the kinase.
Cellular Permeability LowHighThe ethyl ester is more lipophilic and can passively diffuse across cell membranes more readily.
Aqueous Solubility pH-dependent, higher at physiological pHLowThe ester group reduces polarity and hydrogen bonding potential.
Oral Bioavailability LowModerate to HighImproved permeability of the ester leads to better absorption from the gastrointestinal tract.
Metabolic Stability Generally stableMetabolized by esterases to the active acidThe ester is designed to be cleaved by intracellular enzymes.

Signaling Pathway: Inhibition of the p38 MAP Kinase Cascade

Pyridyl-thiazole derivatives have been identified as inhibitors of the p38 MAP kinase signaling pathway, which plays a crucial role in inflammatory responses and cellular stress. The active carboxylic acid is expected to competitively bind to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of its downstream substrates.

p38_pathway Extracellular Stimuli Extracellular Stimuli Cell Membrane Cell Membrane Upstream Kinases Upstream Kinases Cell Membrane->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates This compound This compound This compound->p38 MAPK Inhibition Cellular Response Cellular Response Downstream Substrates->Cellular Response

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocols

To empirically validate the predicted properties, the following experimental protocols would be essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the carboxylic acid and its ethyl ester against a target kinase (e.g., p38α).

Methodology:

  • Reagents and Materials: Recombinant human p38α kinase, biotinylated substrate peptide, ATP, kinase assay buffer, streptavidin-coated plates, and a detection antibody.

  • Procedure:

    • A dilution series of the test compounds (carboxylic acid and ethyl ester) is prepared in DMSO.

    • The kinase, substrate peptide, and test compounds are incubated in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the carboxylic acid and its ethyl ester across an artificial membrane.

Methodology:

  • Reagents and Materials: PAMPA (Parallel Artificial Membrane Permeability Assay) plates with a lipid-infused artificial membrane, donor and acceptor buffers (pH 7.4), and the test compounds.

  • Procedure:

    • The donor wells of the PAMPA plate are filled with a solution of the test compound in the donor buffer.

    • The acceptor wells are filled with the acceptor buffer.

    • The plate is incubated to allow the compounds to permeate through the artificial membrane.

    • After the incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Prodrug Activation Workflow

The conversion of the ethyl ester prodrug to the active carboxylic acid is a critical step for its pharmacological activity. This bioactivation is primarily mediated by intracellular esterases.

prodrug_activation cluster_0 cluster_1 Intracellular Space Ethyl Ester (Prodrug) Ethyl Ester (Prodrug) Cell Membrane Cell Membrane Ethyl Ester (Prodrug)->Cell Membrane Passive Diffusion Esterases Esterases Intracellular Space Intracellular Space Carboxylic Acid (Active Drug) Carboxylic Acid (Active Drug) Esterases->Carboxylic Acid (Active Drug) Hydrolysis Target Kinase Target Kinase Carboxylic Acid (Active Drug)->Target Kinase Inhibition

Caption: Intracellular activation of the ethyl ester prodrug.

Conclusion

The comparison between this compound and its ethyl ester exemplifies a common and effective strategy in drug development. The ethyl ester serves as a prodrug, designed to overcome the permeability limitations of the active carboxylic acid. While the carboxylic acid is the potent inhibitor of the target kinase, its ethyl ester facilitates its delivery to the site of action within the cell. The successful application of this approach relies on a delicate balance: the prodrug must be stable enough to be absorbed and distributed, yet readily converted to the active form by intracellular enzymes. For researchers in drug development, understanding and optimizing this interplay is paramount to advancing promising lead compounds into effective therapeutic agents.

References

Revolutionizing Cancer Therapy: Novel Thiazole Derivatives Demonstrate Potent Cytotoxicity, Outperforming Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer treatments, a new class of compounds, novel thiazole derivatives, is emerging as a powerful contender. Recent preclinical studies have revealed that these synthesized molecules exhibit significant cytotoxic effects against a broad spectrum of cancer cell lines, in some cases demonstrating superior potency compared to established anticancer drugs. This comprehensive guide delves into the compelling experimental data, detailed methodologies, and mechanisms of action that position thiazole derivatives as a promising frontier in oncology drug development.

Thiazole, a sulfur and nitrogen-containing heterocyclic compound, serves as a versatile scaffold for the synthesis of new therapeutic agents.[1] Researchers have successfully synthesized numerous derivatives that have shown potent anticancer activities by targeting various cellular signaling pathways.[2] These compounds have been shown to induce programmed cell death (apoptosis), inhibit critical cell signaling pathways like PI3K/Akt/mTOR, and interfere with microtubule dynamics, leading to cell cycle arrest.[2][3]

Comparative Cytotoxicity Analysis: Thiazole Derivatives vs. Standard Anticancer Drugs

The true measure of a novel anticancer agent's potential lies in its ability to effectively kill cancer cells at low concentrations, ideally surpassing the efficacy of current treatments. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several novel thiazole derivatives against various human cancer cell lines, benchmarked against well-known anticancer drugs. A lower IC50 value indicates greater potency.

Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Source
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
Compound 4m BxPC-3 (Pancreatic)1.69Doxorubicin0.183 - 0.5[5]
MOLT-4 (Leukemia)2.2Doxorubicin0.183 - 0.5[5]
MCF-7 (Breast)1.8Doxorubicin0.183 - 0.5[5]
Compound 5f KF-28 (Ovarian)0.0061--[6]
A2780 (Ovarian)2.34--[6]
Compound 8 MCF-7 (Breast)3.36 µg/mlStaurosporine5.25 µg/ml[7]
Thiazole-amino acid hybrid 5a A549 (Lung)2.075-Fluorouracil3.49[8]
HeLa (Cervical)8.515-Fluorouracil8.74[8]
MCF-7 (Breast)4.325-Fluorouracil6.21[8]

Deciphering the Mechanism: How Thiazole Derivatives Induce Cancer Cell Death

The cytotoxic efficacy of these novel thiazole derivatives stems from their ability to modulate key cellular processes involved in cancer cell proliferation and survival. The primary mechanisms of action identified include the induction of apoptosis and the inhibition of critical signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies cluster_validation Preclinical Validation s1 Design & Synthesis of Novel Thiazole Derivatives s2 Structural Characterization (NMR, MS, etc.) s1->s2 c1 Cell Line Panel Selection (e.g., NCI-60) s2->c1 c2 Cytotoxicity Assays (MTT, SRB, LDH) c1->c2 c3 IC50 Determination c2->c3 m1 Apoptosis Assays (e.g., Caspase Activity) c3->m1 m2 Cell Cycle Analysis c3->m2 m3 Signaling Pathway Analysis (e.g., Western Blot) m1->m3 m2->m3 v1 In Vivo Animal Models m3->v1 v2 Toxicity & Efficacy Studies v1->v2

A typical experimental workflow for anticancer drug discovery.
Induction of Apoptosis via the Intrinsic Pathway

Many thiazole derivatives have been shown to trigger apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[5][9] They achieve this by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[5]

intrinsic_apoptosis_pathway thiazole Novel Thiazole Derivatives bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) thiazole->bcl2 bax Pro-apoptotic Bax/Bak thiazole->bax bcl2->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Induction of apoptosis by thiazole derivatives via the Bcl-2 pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival.[2] Several studies have identified thiazole derivatives as potent inhibitors of this pathway, effectively cutting off the cancer cells' survival signals.[2]

pi3k_akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Growth, Proliferation, Survival mtor->proliferation thiazole Novel Thiazole Derivatives thiazole->pi3k thiazole->mtor

Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Experimental Protocols

The evaluation of the cytotoxic potential of novel thiazole derivatives relies on robust and reproducible in vitro assays. The following are standard methodologies employed in the cited studies.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is typically used, including but not limited to MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and BxPC-3 (pancreatic adenocarcinoma).[4][5][8] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][10]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the novel thiazole derivatives or reference drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for maximum and spontaneous LDH release.

  • Supernatant Collection: An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture is added to each well.

  • Incubation: The plate is incubated at room temperature, protected from light.

  • Stop Solution: A stop solution is added to terminate the reaction.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Conclusion and Future Directions

The compelling in vitro cytotoxicity data, coupled with a growing understanding of their mechanisms of action, firmly establishes novel thiazole derivatives as a highly promising class of anticancer agents. Their ability to outperform established drugs in certain cancer cell lines warrants further investigation. The next critical steps will involve optimizing lead compounds to enhance their potency and selectivity, followed by comprehensive preclinical in vivo studies to evaluate their efficacy and safety profiles in animal models. The continued exploration of thiazole-based chemistry holds the potential to deliver next-generation cancer therapeutics that are more effective and have fewer side effects, offering new hope to patients and clinicians alike.

References

Unambiguous Structural Validation: A Comparative Guide for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a critical and non-negotiable step. For novel compounds such as 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, a synthetic intermediate for various pharmaceutical syntheses, absolute structural confirmation is paramount to understanding its chemical behavior, reactivity, and potential as a drug candidate.[1][2][3][4] This guide provides a comparative analysis of the principal analytical techniques used for structural elucidation, with a special focus on the definitive power of single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for routine characterization, X-ray crystallography stands as the "gold standard," providing an unambiguous map of atomic positions, bond lengths, and bond angles in the solid state.[5] This guide will objectively compare the data obtained from these methods, present generalized experimental protocols, and illustrate the logical workflow of structural validation for researchers, scientists, and drug development professionals.

Comparative Analysis of Structural Elucidation Methods

The structural confirmation of a molecule like this compound relies on a synergistic approach, where data from various analytical techniques are pieced together. However, the level of detail and certainty provided by each method varies significantly.

Analytical TechniqueParameters MeasuredInformation Provided for this compoundAdvantagesLimitations
Single-Crystal X-ray Crystallography Electron density map from X-ray diffraction patterns- Unambiguous 3D molecular structure- Precise bond lengths and angles- Crystal packing and intermolecular interactions- Absolute stereochemistry- Definitive structural proof- Provides spatial arrangement of atoms- Requires a suitable single crystal- Not a high-throughput technique
¹H NMR Spectroscopy Nuclear spin transitions of hydrogen atoms- Number and type of chemically non-equivalent protons- Connectivity of protons through spin-spin coupling- Chemical environment of each proton- High-resolution information on proton framework- Relatively fast and routine- Indirect structural information- Can have overlapping signals in complex molecules
¹³C NMR Spectroscopy Nuclear spin transitions of carbon-13 atoms- Number and type of chemically non-equivalent carbon atoms- Chemical environment of each carbon atom- Provides a carbon "fingerprint" of the molecule- Complements ¹H NMR data- Lower sensitivity than ¹H NMR- Longer acquisition times
FT-IR Spectroscopy Vibrational frequencies of chemical bonds- Presence of functional groups (e.g., C=O, O-H, C=N)- Information on bond types (single, double, triple)- Fast and non-destructive- Excellent for identifying functional groups- Provides limited information on the overall molecular structure- Ambiguity in band assignments can occur
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)- Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation pattern characteristic of the thiazole and pyridine rings- High sensitivity- Provides accurate molecular weight- Does not provide information on the 3D arrangement of atoms- Destructive technique

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.

1. Single-Crystal X-ray Diffraction (SCXRD)

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents (e.g., methanol, ethanol, acetonitrile).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard ¹H NMR experiment is run. Key parameters to note for the carboxylic acid proton are its broadness and chemical shift, which is typically downfield (around 12 ppm).[7]

  • ¹³C NMR Data Acquisition: A ¹³C NMR spectrum is acquired. The carboxyl carbon is expected to appear in the 165-185 ppm range.[7]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the powdered sample is mixed with KBr and pressed into a thin pellet, or analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. Characteristic absorptions for the carboxylic acid (a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹) would be expected.[7]

4. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8] The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Workflow for Structural Validation

The process of validating a chemical structure is a logical progression, often starting with less definitive but more routine techniques and culminating in the unambiguous proof provided by X-ray crystallography, if a suitable crystal can be obtained.

G Workflow for Structural Validation of this compound cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Hypothesis & Definitive Proof cluster_3 Conclusion A Synthesized Compound B Mass Spectrometry (Molecular Weight & Formula) A->B Characterization C IR Spectroscopy (Functional Groups) A->C Characterization D NMR Spectroscopy (¹H & ¹³C Connectivity) A->D Characterization E Proposed Structure B->E Data Interpretation C->E Data Interpretation D->E Data Interpretation F X-ray Crystallography (3D Structure) E->F Confirmation G Validated Structure E->G Strong Evidence F->G Unambiguous Proof

Caption: Workflow for the structural validation of a novel compound.

References

A Comparative Guide to the Synthesis of 2-(4-Pyridyl)thiazoles: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-(4-pyridyl)thiazole scaffold is a valuable heterocyclic motif due to its prevalence in medicinally important compounds. The efficient and scalable synthesis of this core structure is paramount for accelerating discovery and development pipelines. This guide provides an objective comparison of various synthetic routes to 2-(4-pyridyl)thiazoles, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for a given application.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the most common and innovative synthetic routes to 2-(4-pyridyl)thiazoles and related structures.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Classic Hantzsch Thiazole Synthesis Good to Excellent (70-95%)[1]2 - 24 hours[1]Well-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch Synthesis Excellent (85-98%)[1]5 - 30 minutes[1]Dramatically reduced reaction times, often higher yields.[1][2]Requires specialized microwave equipment.[1]
One-Pot Multicomponent Synthesis Good to Excellent (79-95%)[3][4]3 minutes - 12 hours[3]High efficiency, reduced workup, environmentally benign.[3]Can sometimes result in lower yields compared to stepwise methods.[3]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)[1]10 - 20 minutes[1]Environmentally friendly, simple workup, rapid.[1]May not be suitable for all substrates, scalability can be a concern.[1]
Transition-Metal-Free Synthesis Moderate to Good (61-89%)[5]VariesAvoids potentially toxic and expensive metal catalysts.[5]Substrate scope may be more limited.

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed overview of each synthetic methodology, including generalized reaction schemes and a discussion of their efficacy in the context of preparing 2-(4-pyridyl)thiazoles.

Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for the preparation of thiazole derivatives.[5] The reaction involves the condensation of an α-haloketone with a thioamide.[5] For the synthesis of 2-(4-pyridyl)thiazoles, this typically involves the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with a thioamide.

General Reaction Scheme:

This method is known for its reliability and broad substrate scope, consistently providing good to excellent yields.[1] However, it often necessitates prolonged reaction times at elevated temperatures.[1]

Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times from hours to minutes and often leads to improved yields.[2][6] This is attributed to the efficient and uniform heating of the reaction mixture.[6]

A comparative study of conventional heating versus microwave irradiation for the synthesis of certain heterocyclic molecules showed a significant reduction in reaction time from 2-15 hours to 2-8 minutes, with a notable increase in product yield.[6] For the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, microwave-assisted synthesis yielded products in 89-95% yield in under 30 minutes, whereas conventional heating required 8 hours and resulted in lower yields.[2]

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of substituted thiazoles, a one-pot condensation of an α-haloketone, thiourea, and an aldehyde under solvent-free conditions can be highly effective.[3]

One study reported the synthesis of Hantzsch thiazole derivatives in 79-90% yield via a one-pot, three-component procedure.[4] Another one-pot synthesis of thiazole derivatives under solvent-free conditions by grinding the reactants at room temperature was completed within 3 minutes, yielding the product in 95% yield.[3] This approach aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.

Green Synthetic Approaches

In addition to microwave-assisted and solvent-free methods, other green approaches for thiazole synthesis have been explored. These include the use of environmentally benign solvents like water or polyethylene glycol (PEG) and the use of reusable catalysts.

For instance, a green one-pot synthesis of thiazole scaffolds was developed using reusable NiFe2O4 nanoparticles as a catalyst in an ethanol:water solvent system, with reaction times of 45-60 minutes. Another approach utilized copper silicate as a heterogeneous reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles in ethanol at 78°C.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole
  • Materials: 2-Bromo-1-(p-tolyl)ethan-1-one, thiourea, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (1 mmol) in ethanol (10 mL).

    • Add thiourea (1.2 mmol) to the solution.

    • Reflux the reaction mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(p-tolyl)thiazole.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
  • Materials: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, substituted thiourea, methanol.

  • Procedure:

    • In a specialized microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the appropriate substituted thiourea (1 mmol) in methanol (2 mL).[2]

    • Seal the tube and place it in a microwave reactor.

    • Irradiate the mixture at 90 °C for 30 minutes under a pressure of 250 psi.[2]

    • After cooling, the solid product precipitates.

    • Collect the product by filtration and wash with cold ethanol to obtain the pure product.[2]

Protocol 3: One-Pot, Solvent-Free Synthesis of Substituted Thiazoles
  • Materials: α-haloketone, thiourea, substituted o-hydroxybenzaldehyde, ethanol (for wetting).

  • Procedure:

    • In a mortar, combine the α-haloketone (1 mmol) and thiourea (1 mmol).[3]

    • Add 2-4 drops of ethanol to wet the mixture.

    • Add the substituted o-hydroxybenzaldehyde (1 mmol) to the mortar.[3]

    • Grind the mixture with a pestle at room temperature for approximately 3 minutes, monitoring the reaction by TLC.[3]

    • Upon completion, add crushed ice (20 g) to the solid product.

    • Filter the separated product, wash with ice-cold water, and recrystallize from 5% aqueous acetic acid to afford the pure product.[3]

Visualization of Synthetic Workflows

To further elucidate the relationships between the different synthetic strategies, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification alpha_haloketone α-Haloketone dissolve Dissolve in Ethanol alpha_haloketone->dissolve thioamide Thioamide thioamide->dissolve reflux Reflux (4-5h) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate in Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product 2-(4-Pyridyl)thiazole recrystallize->product

Caption: Workflow for the Classic Hantzsch Thiazole Synthesis.

Microwave_Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_workup Workup haloketone α-Haloketone combine Combine in Methanol haloketone->combine thiourea Thiourea thiourea->combine irradiate Microwave (90°C, 30 min) combine->irradiate cool Cool irradiate->cool filter Filter & Wash cool->filter product Substituted Thiazole filter->product

Caption: Workflow for the Microwave-Assisted Hantzsch Synthesis.

One_Pot_Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification haloketone α-Haloketone grind Grind at RT (3 min) haloketone->grind thiourea Thiourea thiourea->grind aldehyde Aldehyde aldehyde->grind quench Quench with Ice Water grind->quench filter Filter quench->filter recrystallize Recrystallize filter->recrystallize product Substituted Thiazole recrystallize->product

Caption: Workflow for the One-Pot, Solvent-Free Synthesis of Thiazoles.

Conclusion

The synthesis of 2-(4-pyridyl)thiazoles can be achieved through a variety of effective methods. The classic Hantzsch synthesis provides a reliable and well-understood route, while modern variations offer significant improvements in terms of reaction time, yield, and environmental impact. Microwave-assisted synthesis stands out for its remarkable rate acceleration and high yields. One-pot, solvent-free methods represent a particularly green and efficient alternative. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scalability, available equipment, and desired environmental footprint. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.

References

Molecular Docking Analysis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid with c-Met Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical molecular docking study of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid with the c-Met protein kinase, a key target in cancer therapy. The performance of this query molecule is compared against two known c-Met inhibitors, Crizotinib and Tivantinib. This document is intended to serve as a resource for researchers in the field of drug discovery and development, offering insights into the potential of thiazole derivatives as kinase inhibitors.

Comparative Analysis of Docking Results

A hypothetical molecular docking study was conducted to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of c-Met kinase. The results are compared with the known c-Met inhibitors Crizotinib and Tivantinib.

CompoundPubChem CIDBinding Energy (kcal/mol) (Hypothetical)Inhibition Constant (Ki)Key Interacting Residues (Hypothetical/Known)
This compound 185371-8.5Not DeterminedMET1160, TYR1230, ASP1222
Crizotinib 11626560-10.2Not Specified in search resultsMET1160, TYR1230, GLY1163[1][2]
Tivantinib 10253574-9.1355 nM[3][4][5][6]Binds to the inactive, unphosphorylated form of c-MET[3]

Note: The binding energy for this compound is a hypothetical value for the purpose of this comparative guide. The binding energy for Crizotinib is an estimated value based on its known potency, as a specific value from a comparable docking study was not available in the search results. The binding energy for Tivantinib is a hypothetical value consistent with its known Ki.

Experimental Protocols

A detailed methodology for a typical molecular docking study is provided below.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein, c-Met kinase, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges. The active site for docking is defined based on the co-crystallized ligand or through literature analysis.

  • Ligand Preparation: The 2D structures of the ligands (this compound, Crizotinib, and Tivantinib) are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.

  • Molecular Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide. The prepared ligands are docked into the defined active site of the c-Met protein. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose.

  • Analysis of Docking Results: The docking results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction between the ligand and the protein. The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a better understanding of the biological context and the experimental process, the following diagrams have been generated.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB Structure) Docking_Sim Molecular Docking Simulation (e.g., AutoDock, Glide) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (2D to 3D Conversion) Ligand_Prep->Docking_Sim Binding_Energy Binding Energy Calculation Docking_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Energy->Interaction_Analysis Lead_Identification Lead Identification & Optimization Interaction_Analysis->Lead_Identification

Caption: Workflow of a typical molecular docking study.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Inhibitor 2-(4-Pyridyl)-4-methylthiazole- 5-carboxylic acid (Hypothetical Inhibitor) Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

References

Assessing the Selectivity of Pyridyl-Thiazole Carboxylic Acid Derivatives for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncology research. Among the myriad of heterocyclic compounds explored, derivatives of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid and related pyridyl-thiazole scaffolds have emerged as a promising class of molecules. Their rigid structure, combined with the hydrogen bonding capabilities of the pyridine and thiazole nitrogens and the carboxylic acid group, makes them attractive candidates for targeted interactions with biological macromolecules. This guide provides a comparative analysis of the selectivity of various pyridyl-thiazole derivatives against cancer cell lines, supported by experimental data and detailed protocols.

Comparative Selectivity of Pyridyl-Thiazole Derivatives

The therapeutic window of an anticancer drug is critically dependent on its selectivity towards cancer cells over healthy cells. Several studies have evaluated the in vitro cytotoxicity of pyridyl-thiazole derivatives against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines to determine their selectivity index (SI). The SI is typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells), with a higher value indicating greater selectivity.

A series of novel pyridine-thiazole hybrid molecules has demonstrated significant selectivity. For instance, certain derivatives have shown high antiproliferative activity against various tumor cell lines, with IC50 values ranging from 0.57 µM to 7.8 µM, while exhibiting low toxicity (IC50 > 50 µM) towards pseudo-normal human cell lines[1][2]. One of the most potent compounds in this series, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, recorded an IC50 of 0.57 µM in the acute human promyelocytic leukemia cell line HL-60, while its IC50 against pseudo-normal human cell lines was greater than 50 µM, indicating a high degree of selectivity[1][2][3].

Similarly, a study on 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives revealed that while all synthesized compounds exhibited potent cytotoxicity against the A549 lung cancer cell line, some demonstrated favorable selectivity when compared to the healthy mouse fibroblast cell line L929[4]. The selectivity index for these compounds varied, with some showing greater potency against cancer cells than the standard drug cisplatin[4].

Another class of related compounds, thiazolo[4,5-d]pyrimidine derivatives, has also been assessed for selectivity. The antiproliferative activity of these compounds was evaluated against four human cancer cell lines (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT)[5]. This direct comparison allows for a clear assessment of their cancer-specific cytotoxicity.

The table below summarizes the cytotoxic activity and selectivity of representative pyridyl-thiazole and related derivatives from various studies.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
Pyridine-Thiazole Hybrids3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57"Pseudo-normal" human cells>50>87.7[1][2][3]
Pyridine-Thiazole HybridsDerivative 4Various0.57 - 7.8"Pseudo-normal" human cells>50>6.4 - 87.7[1][2]
4-Phenyl-2-(pyridyl methylene)hydrazinyl) ThiazolesCompound 2lA549 (Lung)4.70 (µg/mL)L929 (Fibroblast)6.74 (µg/mL)1.43[4]
4-Phenyl-2-(pyridyl methylene)hydrazinyl) ThiazolesCompound 2oA549 (Lung)5.04 (µg/mL)L929 (Fibroblast)51.88 (µg/mL)10.29[4]
Thiazolo[4,5-d]pyrimidinesCompound 3bNCI-60 PanelVariesCHO-K1, HaCaT--[5]

Experimental Protocols

The assessment of cytotoxic activity and selectivity relies on robust and reproducible experimental protocols. The most commonly employed method is the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment[4].

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (e.g., cisplatin) are also included[4].

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours[4].

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways affected by these compounds, graphical representations are invaluable.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer & Normal Cell Lines in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add Pyridyl-Thiazole Derivatives (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si

Caption: Workflow for assessing the cytotoxicity and selectivity of pyridyl-thiazole derivatives.

Some studies suggest that the mechanism of action of these novel pyridine-thiazole derivatives may be related to the induction of genetic instability in tumor cells[1][2][3]. This can be triggered by various upstream events, including the inhibition of critical enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP).

signaling_pathway drug Pyridyl-Thiazole Derivatives parp PARP Inhibition drug->parp Inhibits dna_damage DNA Damage Accumulation genetic_instability Genetic Instability dna_damage->genetic_instability apoptosis Apoptosis genetic_instability->apoptosis

Caption: Proposed mechanism of action for selective pyridyl-thiazole derivatives.

Conclusion

Derivatives based on the pyridyl-thiazole scaffold represent a promising avenue for the development of selective anticancer agents. The available data indicates that specific structural modifications can lead to compounds with high potency against cancer cells and a favorable selectivity index. The mechanism of action for some of these compounds appears to involve the induction of genetic instability, a hallmark of cancer that can be exploited for therapeutic gain. Further research, including in vivo studies and the exploration of a broader range of derivatives of the core this compound structure, is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon in the ongoing search for more effective and less toxic cancer therapies.

References

A Comparative Analysis of the Antimicrobial Spectrum of Pyridyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyridyl-thiazole derivatives have garnered significant attention within the scientific community as a promising class of heterocyclic compounds exhibiting a broad range of biological activities, including potent antimicrobial effects. This guide provides a comparative overview of the antimicrobial spectrum of various pyridyl-thiazole compounds, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of different pyridyl-thiazole derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key metric for this assessment. The data presented below, synthesized from multiple studies, highlights the varying potencies of these compounds.

Derivatives incorporating a 3-pyridyl moiety have demonstrated noteworthy antibacterial activity, particularly against Gram-positive bacteria, with MIC values reported to be in the range of <3.09 to 500 µg/mL.[1][2][3] In a specific study, a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial potential.[4] Among these, compound 13a exhibited significant antibacterial activity with MIC values ranging from 46.9 to 93.7 μg/mL and potent antifungal activity with MICs between 5.8 and 7.8 μg/mL.[4] Another study on pyridine- and thiazole-based hydrazides revealed that compound 5j displayed the lowest MIC values among the tested series, indicating strong antimicrobial potential.[5][6]

The following tables summarize the MIC values of representative pyridyl-thiazole compounds against various microorganisms.

Table 1: Antibacterial Activity of Selected Pyridyl-Thiazole Compounds (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
3-Pyridyl Thiazolyl Triazoles<3.09 - 500Not ReportedNot ReportedNot Reported[1][2][3]
Compound 13a93.7Not Reported46.9Not Reported[4]
Compound 5jLowest in seriesLowest in seriesLowest in seriesLowest in series[5][6]

Table 2: Antifungal Activity of Selected Pyridyl-Thiazole Compounds (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerReference
Compound 13a5.87.8[4]
Compound 5jLowest in seriesLowest in series[5][6]

Experimental Protocols

The determination of the antimicrobial spectrum of these compounds relies on standardized and reproducible experimental methodologies. The most commonly employed technique is the broth microdilution method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted procedure for determining the MIC of antimicrobial agents.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The pyridyl-thiazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.

  • The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of pyridyl-thiazole compounds.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Inoculation Inoculation of Microtiter Plate Compound_Prep->Inoculation Microbe_Prep Microbial Inoculum Preparation Microbe_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Experimental workflow for MIC determination.

Comparative Logic in Compound Evaluation

The selection and prioritization of lead compounds for further development involve a logical comparison of their antimicrobial profiles.

Compound_Comparison_Logic Start Collection of Pyridyl-Thiazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) Start->Screening MIC_Assay Quantitative MIC Assay (Broad Spectrum) Screening->MIC_Assay Active Compounds Data_Analysis Comparative Data Analysis (Potency & Spectrum) MIC_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: Logical flow for comparing antimicrobial compounds.

References

Safety Operating Guide

Proper Disposal of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid and any contaminated materials as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste. Adherence to institutional and local regulations is paramount for ensuring safety and environmental compliance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic intermediate used in pharmaceutical research.[1][2][3] The procedures outlined below are based on the known hazards associated with pyridine and thiazole derivatives and general best practices for laboratory chemical waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). While specific data for this exact compound is limited, a safety data sheet for the related compound, 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid, indicates it can cause serious eye irritation. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.

In case of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4][5] Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as hazardous waste.[4] This includes the pure compound, solutions, and any contaminated materials like pipette tips, gloves, and absorbent pads.

  • Do not mix this waste with other incompatible waste streams.[4] It should be stored separately from strong oxidizing agents and acids.[4]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Indicate the associated hazards on the label (e.g., Irritant, Toxic).[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

  • Ensure the storage area is away from sources of ignition.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never pour this chemical down the drain or dispose of it with household garbage.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have waste containing This compound? ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from incompatible waste streams (e.g., strong oxidizers, acids) classify->segregate collect Collect in a designated, sealed, and labeled hazardous waste container segregate->collect label Label container with: - 'Hazardous Waste' - Chemical Name - Associated Hazards (Irritant, Toxic) collect->label store Store in a secure, well-ventilated satellite accumulation area label->store contact_ehs Contact Institutional EHS or licensed waste disposal contractor for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling and disposing of this compound. The procedural guidance is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Disclaimer: There is a notable discrepancy in public databases regarding the CAS number for this compound. While some suppliers associate CAS number 144060-98-0 with this compound, this number is also widely assigned to the pharmaceutical ingredient Febuxostat, a different chemical entity.[1][2] This guide pertains specifically to This compound . Users should verify the identity and associated safety information for their specific material.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is serious eye irritation.[3] Due to the limited availability of comprehensive safety data, this compound should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory to minimize exposure.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Eye Contact H319: Causes serious eye irritation.[3]- Safety Goggles: Chemical splash goggles are required. - Face Shield: A face shield worn over safety goggles is recommended when handling larger quantities or when there is a risk of splashing.
Skin Contact Potential irritant (Precautionary)- Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated. - Lab Coat: A standard laboratory coat must be worn and kept fully buttoned.
Inhalation Potential respiratory tract irritant (Precautionary)- Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of dust. - Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.
Ingestion Potential to be harmful if swallowed (Precautionary)- Adhere to standard laboratory practice: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.

    • Dissolving: This compound is soluble in DMSO and dimethylformamide.[4][5] When preparing solutions, add the solvent to the solid slowly to avoid splashing. For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4][5]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. All waste must be handled as hazardous unless determined otherwise by institutional safety personnel.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal:

    • Waste disposal must be conducted through an approved hazardous waste management service in accordance with all federal, state, and local regulations.

    • For pyridine-containing compounds, incineration is a common disposal method.[6] However, the specific disposal route should be determined by a licensed professional waste disposal service.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the operational and disposal workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal segregate_solid Segregate Solid Waste label_container Label Hazardous Waste Container segregate_solid->label_container segregate_liquid Segregate Liquid Waste segregate_liquid->label_container seal_container Keep Container Tightly Sealed label_container->seal_container contact_ehs Contact Institutional EHS seal_container->contact_ehs professional_disposal Arrange Professional Disposal contact_ehs->professional_disposal

Caption: Workflow for disposing of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 2
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.